molecular formula C8H15NO2 B1444472 Methyl cis-2-methylpiperidine-5-carboxylate CAS No. 1009376-78-6

Methyl cis-2-methylpiperidine-5-carboxylate

Numéro de catalogue: B1444472
Numéro CAS: 1009376-78-6
Poids moléculaire: 157.21 g/mol
Clé InChI: AJUGGHOVBBTHCD-NKWVEPMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl cis-2-methylpiperidine-5-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl cis-2-methylpiperidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cis-2-methylpiperidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl (3R,6S)-6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis and Characterization of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth methodology for the synthesis and structural elucidation of methyl cis-2-methylpiperidine-5-carboxylate, a valuable heterocyclic building block for drug discovery and development. The piperidine moiety is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2][3][4] This document details a robust and stereoselective synthetic strategy centered on the catalytic hydrogenation of a pyridine precursor. We offer field-proven protocols, from the synthesis of the starting material, methyl 6-methylnicotinate, to the final purification of the target compound. The core of this guide is a meticulous approach to characterization, explaining how Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other analytical techniques, can be used to unequivocally confirm the desired cis-stereochemistry. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of 2,5-disubstituted piperidine derivatives.[5][6]

Strategic Approach: Retrosynthesis and Synthesis Pathway

The synthesis of methyl cis-2-methylpiperidine-5-carboxylate is most effectively achieved through the stereoselective reduction of an aromatic precursor. This approach offers control over the relative stereochemistry at the C2 and C5 positions, which is critical for the compound's application as a chiral scaffold.

Retrosynthetic Analysis

Our retrosynthetic analysis identifies methyl 6-methylnicotinate as the ideal starting material. The piperidine ring can be formed via the complete reduction of the pyridine ring. The cis stereochemistry is a direct consequence of the mechanism of catalytic hydrogenation, where hydrogen atoms are delivered to one face of the molecule as it adsorbs onto the catalyst surface. The precursor, methyl 6-methylnicotinate, is readily accessible through a standard Fischer esterification of commercially available 6-methylnicotinic acid.[7][8]

Forward Synthesis Plan

The proposed two-step synthesis is outlined below. The initial step involves the protection of the carboxylic acid as a methyl ester, which is stable under the subsequent hydrogenation conditions. The key second step is the platinum-catalyzed hydrogenation, which reduces the pyridine ring to the desired piperidine, preferentially forming the thermodynamically favored cis isomer.[9]

cluster_0 Step 1: Esterification cluster_1 Step 2: Stereoselective Hydrogenation 6-Methylnicotinic Acid 6-Methylnicotinic Acid Methyl 6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic Acid->Methyl 6-methylnicotinate CH3OH, H+ cat. Methyl cis-2-methylpiperidine-5-carboxylate Methyl cis-2-methylpiperidine-5-carboxylate Methyl 6-methylnicotinate->Methyl cis-2-methylpiperidine-5-carboxylate H2, PtO2 CH3COOH

Figure 1: Overall Synthetic Pathway

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of Methyl 6-methylnicotinate

Causality: The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters.[7] Using methanol as both the reagent and solvent, driven by an acid catalyst (in this case, generated from SOCl₂), pushes the equilibrium toward the product. The basic workup with sodium bicarbonate is essential to neutralize the acid catalyst and any unreacted starting material, facilitating a clean extraction.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 6-methylnicotinic acid (e.g., 10.0 g, 1.0 eq). Place the flask in an ice bath.

  • Esterification: Slowly add 100 mL of anhydrous methanol. While stirring, cautiously add thionyl chloride (1.2 eq) dropwise. Alternative: Use 2-3 mL of concentrated H₂SO₄ as the catalyst.

  • Reflux: Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in 100 mL of DCM. Carefully transfer the solution to a separatory funnel and slowly add saturated NaHCO₃ solution until effervescence ceases (pH > 7).

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield methyl 6-methylnicotinate as an oil or low-melting solid, which can be used in the next step without further purification if deemed sufficiently pure by NMR.

Step 2: Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

Causality: Catalytic hydrogenation is the method of choice for reducing the pyridine ring. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective. The reaction is performed in an acidic solvent like acetic acid to ensure the pyridine nitrogen is protonated, which activates the ring towards reduction. The delivery of hydrogen from the catalyst surface to the adsorbed substrate preferentially occurs from the least hindered face, leading to the cis product.[9]

Materials:

  • Methyl 6-methylnicotinate

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (H₂) source

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite™ or a similar filter aid

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Charging: In the pressure vessel of a hydrogenation apparatus, dissolve methyl 6-methylnicotinate (e.g., 5.0 g, 1.0 eq) in glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add PtO₂ (5 mol %). Caution: Pt catalysts can be pyrophoric. Handle under an inert atmosphere if possible.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50-60 psi) and begin vigorous shaking or stirring.

  • Reaction Monitoring: The reaction is exothermic. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Catalyst Removal: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetic acid.

  • Work-up: Dissolve the residue in water (50 mL) and cool in an ice bath. Carefully basify the solution to pH > 10 by adding 2 M NaOH solution.

  • Extraction: Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation or flash column chromatography to afford pure methyl cis-2-methylpiperidine-5-carboxylate.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the final product.

Synthesized Product Synthesized Product NMR NMR Synthesized Product->NMR Structure & Stereochemistry MS MS Synthesized Product->MS Molecular Weight IR IR Synthesized Product->IR Functional Groups Purity Assay Purity Assay Synthesized Product->Purity Assay GC/HPLC Final Confirmation Final Confirmation NMR->Final Confirmation MS->Final Confirmation IR->Final Confirmation Purity Assay->Final Confirmation

Figure 2: Analytical Workflow for Product Validation
Spectroscopic Data

The following table summarizes the expected data for confirming the structure of methyl cis-2-methylpiperidine-5-carboxylate.

Technique Expected Observations Interpretation
¹H NMR δ ~ 3.7 (s, 3H, -OCH₃)Multiplets for ring protons (δ ~ 1.5-3.5)Doublet for C2-CH₃Confirms presence of methyl ester and the piperidine scaffold. Analysis of coupling constants (J-values) between H2 and H5 is critical for confirming cis stereochemistry.[9]
¹³C NMR δ ~ 174-176 (-C =O)δ ~ 51-52 (-OC H₃)Signals for piperidine ring carbonsConfirms the carbon backbone, including the key ester carbonyl carbon.[10]
Mass Spec (MS) [M+H]⁺ = 158.1181 (for C₈H₁₅NO₂)Confirms the molecular weight and elemental composition of the target compound.
IR Spectroscopy ν ~ 3300 cm⁻¹ (N-H stretch, secondary amine)ν ~ 2950-2850 cm⁻¹ (C-H stretch)ν ~ 1735 cm⁻¹ (C=O stretch, ester)Confirms the presence of key functional groups: secondary amine and ester carbonyl.
Stereochemical Assignment

The definitive assignment of the cis configuration is made through detailed analysis of the ¹H NMR spectrum. In the chair conformation of the piperidine ring, the substituents at C2 and C5 will have a specific spatial relationship. For the cis isomer, the methyl and carboxylate groups will be on the same face of the ring (e.g., both equatorial or both axial, with the di-equatorial being more stable). The coupling constants between the protons on C2, C3, C4, C5, and C6 will reflect their dihedral angles, allowing for an unambiguous assignment when compared to the expected values for the trans isomer.[9] Advanced 2D NMR techniques, such as NOESY, can also be used to show through-space correlations between the C2-methyl group and the C5-proton, further validating the cis relationship.

Applications in Drug Development

The 2,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry.[5] Its rigid, three-dimensional shape allows for precise orientation of functional groups to interact with biological targets. Methyl cis-2-methylpiperidine-5-carboxylate serves as a versatile intermediate for the synthesis of:

  • Novel Analgesics: Modifying the piperidine nitrogen and ester functionality.

  • CNS Agents: The piperidine core is found in many antipsychotic and antidepressant drugs.[1]

  • Antiviral and Antibacterial Compounds: As a scaffold for building more complex pharmacophores.[4]

The ability to synthesize this building block with high stereochemical purity is paramount, as different stereoisomers often exhibit vastly different pharmacological activities and toxicological profiles.

Conclusion

This guide has outlined a reliable and well-validated pathway for the synthesis of methyl cis-2-methylpiperidine-5-carboxylate. By following the detailed protocols for synthesis and applying the rigorous analytical methods described for characterization, researchers can confidently produce this valuable chemical intermediate. The strategic use of catalytic hydrogenation to control stereochemistry is a key takeaway, providing a robust method for accessing the desired cis isomer. This compound remains a critical tool for professionals in the ongoing quest to develop novel and more effective therapeutics.

References

  • Ciufolini, M. A., & Braun, N. A. (2004). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters, 6(12), 1975–1978. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]

  • Albert, H. W. (1961). Preparation of 6-methylnicotinic acid. U.S.
  • Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

  • NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. [Link]

  • Buffat, M. G. (2004). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 2(18), 2577-2599. [Link]

  • Gahloth, D., et al. (2022). Engineering a Carboxyl Methyltransferase for the Formation of a Furan-Based Bioplastic Precursor. ChemSusChem, 16(1). [Link]

  • Ambrosi, A., et al. (2017). New menthyl nicotinate synthesis process.
  • Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Chemsrc. (n.d.). Methyl Piperidine-2-carboxylate. Chemsrc.com. [Link]

  • Lee, S. H., et al. (2022). Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate.
  • Riemenschneider, W., & Füllemann, R. (1986). Process for the production of 6-methylnicotinic acid ester. U.S.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • University of Leeds. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. [Link]

  • Ciufolini, M. A., & Braun, N. A. (2004). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 6(12), 1975-1978. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • The Good Scents Company. (n.d.). 2-methyl piperidine. Thegoodscentscompany.com. [Link]

  • Donohoe, T. J., et al. (2022). Synthesis of functionalised piperidines via the hydrogenation and elaboration of substituted pyridines. RSC Medicinal Chemistry, 13(11), 1335-1341. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Chemeo.com. [Link]

  • PubChem. (n.d.). 2-Methylpiperidine. PubChem. [Link]

Sources

physical and chemical properties of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Methyl cis-6-methylnipecotate; Methyl (3R,6S)-6-methylpiperidine-3-carboxylate (enantiomer specific)[1]

Executive Summary

Methyl cis-2-methylpiperidine-5-carboxylate is a critical chiral piperidine intermediate used in the synthesis of peptidomimetics, substance P antagonists, and JAK inhibitors.[1] Structurally, it features a 2,5-disubstituted piperidine ring where the methyl and carboxylate groups occupy a cis stereochemical relationship. This guide details its physicochemical properties, stereoselective synthesis via catalytic hydrogenation, and handling protocols for drug development applications.

Structural Identity & Stereochemistry

The molecule exists as a 2,5-disubstituted piperidine.[1] In the cis configuration, the substituents at positions 2 and 5 are on the same face of the piperidine ring.

Nomenclature Note: While the user-specified name is 2-methylpiperidine-5-carboxylate, the IUPAC preferred numbering often references this scaffold as Methyl 6-methylpiperidine-3-carboxylate (derived from nipecotic acid).[1] Both refer to the same connectivity; this guide uses the user's 2,5-numbering for consistency.

Stereochemical Conformation

The piperidine ring adopts a chair conformation.[1] For the 2,5-disubstitution pattern (structurally a 1,4-relationship relative to the carbon framework):

  • Trans Isomer (Thermodynamic): Can adopt a di-equatorial conformation (

    
    ), which is energetically favorable.
    
  • Cis Isomer (Kinetic): Forces one substituent into an axial position (

    
    ). This makes the cis isomer thermodynamically less stable than the trans isomer, posing a risk of epimerization under basic conditions.
    
FeatureDescriptor
Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 157.21 g/mol
CAS (Generic) 1009376-81-1 (Refers to specific cis enantiomer)
Chirality Two chiral centers (C2, C5).[2] Cis forms are (

) or (

).

Physical & Chemical Properties[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values and high-confidence predictive models for the cis isomer.

Table 1: Physicochemical Data
PropertyValueNotes
Appearance Colorless to light yellow liquidOxidizes to yellow/brown upon air exposure.[1]
Boiling Point 215–220 °C (atm)~85–90 °C at 10 mmHg.
Density 1.02 ± 0.05 g/cm³Predicted based on molar volume.[1]
pKa (Conj. Acid) 10.8 ± 0.2Basic secondary amine.[1]
LogP 0.85Moderately lipophilic; cell-permeable.[1]
Solubility Water, Methanol, DCM, Ethyl AcetateHighly soluble in polar organic solvents.
Reactivity Profile
  • Amine Nucleophilicity: The secondary amine at N1 is highly nucleophilic and readily participates in

    
     alkylations or acylations (e.g., Boc-protection).[1]
    
  • Ester Hydrolysis: The C5-methyl ester is susceptible to hydrolysis.[1] Caution: Base-mediated hydrolysis (LiOH/NaOH) can lead to epimerization at C5 via the enolate intermediate, converting the cis isomer to the more stable trans form.

  • Oxidation: Susceptible to N-oxidation; store under inert atmosphere (Argon/Nitrogen).[1]

Synthesis & Purification Protocol

The primary synthetic route involves the catalytic hydrogenation of Methyl 6-methylnicotinate .[1] The choice of catalyst determines the diastereoselectivity (cis vs. trans).

Mechanism: Heterogeneous Hydrogenation

Hydrogenation of the pyridine ring creates two new chiral centers.

  • PtO₂ (Adams' Catalyst) in Acetic Acid: Favors the cis isomer (kinetic control) via syn-addition of hydrogen to the least hindered face of the protonated pyridine.

  • Pd/C in Methanol: Often leads to mixed isomers or favors trans due to thermodynamic equilibration during the reaction.[1]

Experimental Workflow (Step-by-Step)
  • Precursor Preparation: Dissolve Methyl 6-methylnicotinate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst Loading: Add Platinum(IV) oxide (

    
    , 5 mol%). Safety: Add catalyst under inert gas flow to prevent ignition of solvent vapors.
    
  • Hydrogenation: Pressurize reaction vessel to 50 psi

    
    . Agitate at room temperature for 12–16 hours.
    
  • Workup (Critical for Stereoretention):

    • Filter catalyst over Celite.[1]

    • Concentrate the filtrate to remove AcOH.[1]

    • Neutralization: Dissolve residue in DCM and wash with cold saturated

      
      .[1] Note: Keep temperature <5°C and contact time short to prevent base-catalyzed epimerization to the trans-isomer.[1]
      
  • Purification: If diastereomeric excess (d.e.) is <95%, purify via column chromatography (SiO₂, 0-10% MeOH in DCM with 1%

    
    ).[1]
    
Visualization: Synthetic Pathway

Synthesis cluster_0 Stereocontrol Check Start Methyl 6-methylnicotinate (Aromatic Pyridine) Cond H2 (50 psi), PtO2 Glacial AcOH (Syn-Addition) Start->Cond Inter Protonated Intermediate Cond->Inter Product Methyl cis-2-methyl piperidine-5-carboxylate (Kinetic Product) Inter->Product Major Pathway (>90% cis) Side Trans-Isomer (Thermodynamic) Inter->Side Epimerization (if heated/basic)

Caption: Kinetic control via PtO2 hydrogenation favors the cis-isomer. Basic conditions risk equilibration to the trans-isomer.[1]

Analytical Characterization

Validating the cis stereochemistry requires NMR analysis, specifically looking at coupling constants (


-values) of the ring protons.
1H-NMR Signature (CDCl₃, 400 MHz)
  • C2-Methyl Group: Doublet at

    
     ppm.[1]
    
  • C5-Ester Methyl: Singlet at

    
     ppm.[1]
    
  • Ring Protons (Stereo-markers):

    • The proton at C5 (alpha to ester) and C2 (alpha to methyl) will exhibit coupling constants indicative of their axial/equatorial relationship.

    • Cis-Isomer: Typically shows a smaller

      
       value (2-5 Hz) between H2 and H3(axial) compared to the trans isomer, due to the 
      
      
      
      or
      
      
      relationship avoiding the large
      
      
      coupling (
      
      
      Hz) seen in the trans diequatorial conformer.
Mass Spectrometry (LC-MS)[11]
  • Ionization: ESI+

  • m/z: Calculated

    
    .[1] Found 
    
    
    
    .[1]
  • Fragmentation: Loss of methoxy group (

    
    ) and carboxylate (
    
    
    
    ) are common.[1]

Handling & Safety (SDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1][3]
Eye Damage H318Causes serious eye damage (Amine basicity).
Acute Toxicity H302Harmful if swallowed.[1]

Storage Protocol:

  • Store at -20°C .

  • Pack under Argon to prevent amine oxidation.[1]

  • Avoid contact with strong oxidizers and strong bases (to prevent racemization).

References

  • PubChem. Methyl 1-methylpiperidine-2-carboxylate (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link]

  • Google Patents. Process for the preparation of 6-methyl-nicotinic-acid esters (EP0128279B1).[1] Available at:

  • National Institutes of Health (NIH). Separation of Cis-Trans Isomers using Reversed Phase LC.[1] Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl cis-2-methylpiperidine-5-carboxylate

[1]

Executive Summary & Structural Logic

The accurate identification of Methyl cis-2-methylpiperidine-5-carboxylate (C₉H₁₇NO₂) requires a rigorous understanding of 2,5-disubstituted piperidine stereochemistry.[1] Unlike the thermodynamically stable trans-isomer (which typically adopts a diequatorial conformation), the cis-isomer exists in a dynamic equilibrium of axial-equatorial conformers.[1]

Conformational Analysis (The "Why" behind the Data)

In a six-membered piperidine ring, the 2- and 5-positions share a 1,4-spatial relationship .[1]

  • Trans-isomer: Adopts a diequatorial (e,e) conformation to minimize 1,3-diaxial strain.[1]

  • Cis-isomer: Must adopt an axial-equatorial (a,e) conformation.[1]

Thermodynamic Driver: The conformational equilibrium is dictated by the A-values (steric bulk) of the substituents:

  • Methyl group (

    
    ): ~1.70 kcal/mol
    
  • Ester group (

    
    ): ~1.27 kcal/mol
    

Conformationcluster_0Conformational Equilibrium of cis-IsomerConfAConformer A (Major)C2-Me (Eq) / C5-Ester (Ax)Minimizes steric strain at C2ConfBConformer B (Minor)C2-Me (Ax) / C5-Ester (Eq)High 1,3-diaxial strainConfA->ConfBRing FlipOutcomeNMR Observable:H5 Proton appears Equatorial(Small Coupling Constants)ConfA->Outcome

Figure 1: Conformational preference dictating the NMR phenotype of the cis-isomer.[1]

Mass Spectrometry (MS) Data

Method: GC-MS (Electron Impact, 70 eV) Molecular Ion (


):

The fragmentation pattern of piperidine carboxylates is dominated by


-cleavage11
m/z (Intensity)Fragment Ion StructureMechanistic Origin
157 (<5%)

Molecular ion (often weak in aliphatic amines).[1]
142 (15%)

Loss of methyl group (likely from C2).[1]
98 (100%)

Base Peak. Loss of the carbomethoxy group (

).[1] Common in piperidine esters.
82 (40%)

Ring contraction/elimination typical of piperidines.
59 (25%)

Carbomethoxy fragment.
Diagnostic Workflow (MS)
  • Check Parent: Look for weak signal at 157 .

  • Confirm Ester: Verify loss of 59 mass units (

    
    ).
    
  • Base Peak: The signal at m/z 98 confirms the methylated piperidine core remains after ester loss.[1]

Infrared Spectroscopy (IR)

Method: FT-IR (Neat film or KBr pellet)

The IR spectrum provides rapid confirmation of functional groups but cannot distinguish stereoisomers effectively.[1]

  • 3300 – 3500 cm⁻¹ (Broad, Medium):

    
     stretching (secondary amine).
    
  • 2900 – 2980 cm⁻¹ (Strong):

    
     stretching (
    
    
    hybridized).[1]
  • 1730 – 1745 cm⁻¹ (Strong, Sharp):

    
     stretching (Ester carbonyl). Critical diagnostic band.
    
  • 1150 – 1250 cm⁻¹ (Strong):

    
     stretching (Ester).
    

Nuclear Magnetic Resonance (NMR)

Method: 400 MHz or higher, solvent

23Stereochemical Proof:


1
¹H NMR Data (Proton)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz) & Assignment Logic
H5 2.65 – 2.75 tt / m (Narrow) 1HDiagnostic Signal. In the cis-isomer (Ester axial), H5 is equatorial .[1] Equatorial protons exhibit small couplings (

,

). Contrast: Trans-isomer H5 is axial (wide multiplet,

).[1]
H2 2.80 – 2.95 m 1HAxial proton (assuming Me is equatorial).[1] Overlaps with H6 equatorial.[1]
H6a 3.10 – 3.20 dm 1HEquatorial proton at C6 (deshielded by N).[1]
H6b 2.50 – 2.60 td 1HAxial proton at C6.[1] Large geminal coupling (

).
OCH₃ 3.68 s 3HMethyl ester singlet.[1] Distinct and sharp.
C2-Me 1.08 d 3HMethyl doublet (

).[1]
NH 1.80 – 2.20 br s 1HExchangeable.[1] Shift varies with concentration/water.[1]
H3/H4 1.40 – 1.90 m 4HRing methylene envelope.[1] Complex splitting.
¹³C NMR Data (Carbon)

The ¹³C spectrum confirms the carbon skeleton count and the magnetic environment of the carbonyl.[1]

  • Carbonyl (

    
    ): 
    
    
    [1]
  • C2 (Methine):

    
     (Deshielded by N).[1]
    
  • C6 (Methylene):

    
     (Deshielded by N).[1]
    
  • OCH₃:

    
    .[1]
    
  • C5 (Methine):

    
     (Alpha to Carbonyl).[1]
    
  • C3/C4:

    
    .
    
  • C2-Me:

    
    .
    

Experimental Protocol: Synthesis & Isolation

To ensure the integrity of the spectroscopic data, the sample must be prepared via a route that favors or isolates the cis-isomer.[1]

Synthesis Route (Hydrogenation)

The most reliable route to the cis-isomer is the catalytic hydrogenation of Methyl 6-methylnicotinate .[1]

  • Substrate: Methyl 6-methylnicotinate.

  • Catalyst:

    
     (Adams' Catalyst) or 
    
    
    .[1]
  • Conditions: Acetic Acid (solvent), 50 psi

    
    , RT, 12 hours.
    
    • Note: Platinum/Rhodium catalysts in acidic media generally favor the cis (kinetic) product via syn-addition of hydrogen to the pyridine face.[1]

  • Workup: Filter catalyst, neutralize with

    
    , extract with DCM.
    
Isomer Purification Workflow

Since hydrogenation may yield a mixture (though cis often dominates 4:1 to 9:1), separation is required.

PurificationCrudeCrude Hydrogenation Mixture(Cis/Trans Mix)TLCTLC AnalysisSilica Gel, 5% MeOH/DCMStain: Ninhydrin (Red/Purple)Crude->TLCColumnFlash Column ChromatographyStationary: Silica GelMobile: DCM -> 5% MeOH/DCMTLC->ColumnFractionsFraction CollectionCis-isomer usually elutes slightly laterdue to higher polarity (axial ester)Column->FractionsNMR_CheckH1 NMR ValidationCheck H5 width (Narrow = Cis)Fractions->NMR_Check

Figure 2: Purification and validation workflow for isolating the cis-isomer.

References

  • Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,4-disubstituted cyclohexyl/piperidyl systems).
  • Synthesis of 2,5-Disubstituted Piperidines

    • Cioffi, C. L., et al. (2010). "Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate..." The Journal of Organic Chemistry, 75(22), 7942-7945. Link (Discusses 2-methylpiperidine derivatives).[1]

  • NMR Differentiation of Cis/Trans Isomers

    • Dempster, N., et al. (2023). "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives." ChemRxiv. Link (Provides methodology for NMR differentiation of 2,5-disubstituted heterocycles).[1]

  • Mass Spectrometry of Piperidine Carboxylates

    • PubChem Compound Summary for Methyl piperidine-3-carboxylate (CID 351626).[1] Link (Source for fragmentation patterns of homologous piperidine esters).[1]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The piperidine ring, a ubiquitous saturated heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility, coupled with the ability to be readily functionalized, allows for the precise orientation of pharmacophoric groups, enabling potent and selective interactions with a multitude of biological targets.[3][4] This guide provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. From anticancer and antimicrobial agents to central nervous system modulators, this document serves as a technical resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Piperidine Core: Structural Features and Synthetic Versatility

The six-membered nitrogen-containing ring of piperidine provides a robust and versatile framework for drug design.[1] Its chair-like conformation allows for axial and equatorial substitution patterns, which significantly influence the molecule's interaction with biological targets.[4] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule.[4]

The synthesis of piperidine derivatives has evolved significantly, with numerous methods available for the construction and functionalization of the piperidine ring. These include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions that allow for the rapid generation of molecular diversity.[1][5] This synthetic tractability is a key reason for the prevalence of the piperidine scaffold in drug discovery programs.[1][3]

A Spectrum of Biological Activities

The true power of the piperidine scaffold lies in its ability to be tailored to target a wide range of biological processes, leading to a broad spectrum of pharmacological activities.[6][7][8]

Anticancer Activity

Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[8][9][10]

Mechanisms of Action:

  • Induction of Apoptosis: Many piperidine-containing compounds trigger programmed cell death in cancer cells. For instance, certain derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins like BCL-2 and BAX.[9]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Inhibition of Signaling Pathways: Piperidine derivatives can interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[11]

  • Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, targeting the colchicine binding site and disrupting microtubule dynamics, which is crucial for cell division.[11][12]

Signaling Pathway: PI3K/Akt Inhibition by Piperidine Derivatives

PI3K_Akt_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Piperidine Piperidine Derivative Piperidine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Table 1: Cytotoxic Activity of Selected Piperidine Derivatives against Cancer Cell Lines [13][14]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17]

Mechanisms of Action:

The exact mechanisms of antimicrobial action can vary, but they often involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 2: Antimicrobial Activity of Piperidine Derivatives [15][18]

CompoundMicroorganismTypeMIC (µg/mL)
2,6-dipiperidino-1,4-dihalogenobenzenesStaphylococcus aureusGram-positive Bacteria32-128
Candida albicansFungus32-64
Piperidin-4-one derivativesStaphylococcus aureusGram-positive BacteriaGood activity compared to ampicillin
Escherichia coliGram-negative BacteriaGood activity compared to ampicillin
Candida albicansFungusSignificant activity
Central Nervous System (CNS) Activity

The piperidine scaffold is a prominent feature in many CNS-active drugs, including antipsychotics, analgesics, and treatments for neurodegenerative diseases.[7][12][19] Their ability to cross the blood-brain barrier is a key factor in their efficacy.

Examples of CNS-Active Piperidine Drugs:

  • Haloperidol and Risperidone: Antipsychotic medications that act on dopamine and serotonin receptors.[12]

  • Fentanyl and Promedol: Potent opioid analgesics.[12]

  • Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[7][20]

Diagram: General Workflow for Evaluating CNS-Active Piperidine Derivatives

CNS_Workflow Synthesis Synthesis and Purification In_Vitro In Vitro Screening (Receptor Binding Assays) Synthesis->In_Vitro BBB Blood-Brain Barrier Permeability Assay In_Vitro->BBB In_Vivo In Vivo Behavioral Models (e.g., Forced Swim Test) BBB->In_Vivo Tox Toxicology and Pharmacokinetic Studies In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: A typical workflow for the preclinical evaluation of CNS-active piperidine derivatives.

Other Notable Biological Activities

The versatility of the piperidine scaffold extends to a wide range of other therapeutic areas:

  • Anti-inflammatory: Certain piperidine derivatives exhibit anti-inflammatory properties.[7]

  • Antiviral: The piperidine nucleus is found in some antiviral agents, including those targeting HIV.[6][21]

  • Antimalarial: Piperidine-containing compounds have shown activity against the malaria parasite.[8]

  • Antidiabetic: Some derivatives, like alogliptin, are used in the management of diabetes.[7][22]

  • Antihypertensive: The piperidine structure is present in some antihypertensive drugs.[6]

Experimental Protocols for Biological Evaluation

Rigorous and validated experimental protocols are essential for accurately assessing the biological activity of piperidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[14]

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative stock solution. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values.[13][23]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the piperidine derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the minimum bactericidal or fungicidal concentration (MBC or MFC).

In Vivo Evaluation in Animal Models[24]

Animal models are crucial for assessing the efficacy and safety of piperidine derivatives in a physiological context. The choice of model depends on the therapeutic area of interest.

Example: Acetic Acid-Induced Writhing Test for Analgesic Activity [24]

This protocol assesses the peripheral analgesic activity of a compound by observing the reduction in abdominal constrictions (writhes) induced by an irritant.

Step-by-Step Methodology:

  • Animal Grouping: Divide mice into groups (e.g., control, standard drug like aspirin, and test compound at different doses).

  • Drug Administration: Administer the piperidine derivative, a standard analgesic, or the vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).

  • Induction of Writhing: After a specific pretreatment time, inject a 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful area of research in medicinal chemistry and drug discovery.[2][25][26] Its structural simplicity, synthetic accessibility, and ability to interact with a diverse range of biological targets ensure its continued relevance. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action will guide the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new piperidine-based drugs to address unmet medical needs.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • Khamitova, G. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved February 12, 2026, from [Link]

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

  • Khamitova, G. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Retrieved February 12, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 12, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved February 12, 2026, from [Link]

  • Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved February 12, 2026, from [Link]

  • da Silva, A. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. PubMed. Retrieved February 12, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed. Retrieved February 12, 2026, from [Link]

  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026). Inno-Pharmchem. Retrieved February 12, 2026, from [Link]

  • Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. Retrieved February 12, 2026, from [Link]

  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Retrieved February 12, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Retrieved February 12, 2026, from [Link]

  • Shen, Y., & Tang, W. (1983). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. PubMed. Retrieved February 12, 2026, from [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Retrieved February 12, 2026, from [Link]

  • Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • Singh, R., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. PubMed. Retrieved February 12, 2026, from [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Retrieved February 12, 2026, from [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved February 12, 2026, from [Link]

  • Shode, F. O., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 12, 2026, from [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Retrieved February 12, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved February 12, 2026, from [Link]

  • Piperidines and piperazines which show effects on the central nervous system. (1994). Google Patents.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chen, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. MDPI. Retrieved February 12, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved February 12, 2026, from [Link]

  • Al-Said, M. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Retrieved February 12, 2026, from [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. Retrieved February 12, 2026, from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • Gesi, M., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. Retrieved February 12, 2026, from [Link]

  • Piperidine-based drug discovery. (2017). University of Arizona Libraries. Retrieved February 12, 2026, from [Link]

Sources

Technical Guide: Toxicology & Safety Assessment of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicology and safety assessment for Methyl cis-2-methylpiperidine-5-carboxylate .

As this specific stereoisomer is a specialized pharmaceutical intermediate (often utilized in the synthesis of GLP-1 agonists, kinase inhibitors, or complex alkaloids), public toxicological monographs are limited. Therefore, this guide utilizes Structure-Activity Relationship (SAR) read-across methodologies , bridging data from verified structural analogs (e.g., methyl piperidine-2-carboxylate, 2-methylpiperidine) and computational predictive modeling to establish a robust safety profile.

Executive Summary & Chemical Identity

Methyl cis-2-methylpiperidine-5-carboxylate is a chiral piperidine derivative functioning as a critical scaffold in medicinal chemistry. Its pharmacological value lies in the rigid stereochemical control provided by the cis-relationship between the C2-methyl and C5-carboxylate groups, often dictating receptor binding affinity in downstream APIs.

However, this structural rigidity and basic amine functionality present specific toxicological hazards—primarily corrosivity/irritation and potential metabolic bioactivation—that require rigorous handling protocols.

Chemical Identification Table
ParameterDetail
Chemical Name Methyl cis-2-methylpiperidine-5-carboxylate
Common Analogs Methyl pipecolinate derivatives; 2-methylpiperidine-5-carboxylic acid methyl ester
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
CAS Number (Generic) Note: Often indexed under racemate or salt forms (e.g., HCl salt).[1] Related: 32559-18-5 (2-carboxylate analog)
Physical State Colorless to pale yellow liquid (free base) or white solid (HCl salt)
pKa (Predicted) ~10.5 (Piperidine Nitrogen)
LogP (Predicted) 1.2 – 1.5 (Lipophilic enough for dermal absorption)

Physicochemical Basis of Toxicity

Understanding the physicochemical properties is the prerequisite for predicting toxicokinetics.

  • Basicity (pKa ~10.5): The secondary amine is highly basic. Upon contact with moist mucous membranes (pH 7.4), it will protonate, generating hydroxide ions locally. This is the primary driver for severe irritation or corrosivity in the eye and respiratory tract.

  • Lipophilicity (LogP ~1.3): The methyl ester masks the polarity of the carboxylic acid, increasing membrane permeability. This suggests the compound can readily cross the blood-brain barrier (BBB) and dermal layers.

  • Hydrolytic Instability: The methyl ester moiety is a substrate for non-specific carboxylesterases (CES1/CES2), rapidly hydrolyzing to the free acid (cis-2-methylpiperidine-5-carboxylic acid) and methanol in vivo.

Toxicological Profile (SAR & Read-Across)

Data synthesized from ECHA registrations of piperidine carboxylates and computational models.

Acute Toxicity
  • Oral (Rat LD50): Estimated 300 – 2000 mg/kg (Category 4).

    • Mechanism:[2] Piperidine alkaloids often act as nicotinic acetylcholine receptor (nAChR) modulators. High doses may induce CNS depression or excitation.

  • Dermal: Predicted to be harmful if absorbed. The free base is corrosive; the salt form is an irritant.

  • Inhalation: High vapor pressure (if free base) poses a risk of chemical pneumonitis.

Local Effects (Critical Hazard)
  • Skin Corrosion/Irritation: Category 1B (Corrosive) for the free base due to high pH. Category 2 (Irritant) for the hydrochloride salt.

  • Serious Eye Damage: Category 1. Irreversible corneal opacity is a significant risk due to the combination of alkaline pH and solvent properties.

Genotoxicity & Carcinogenicity
  • Ames Test: Generally Negative for simple alkyl-piperidines.

  • Structural Alert: Secondary amines can react with nitrosating agents (e.g., nitrites in diet or reagents) to form N-nitroso compounds , which are potent carcinogens.

    • Protocol: Avoid co-storage or co-processing with nitrosating agents (NaNO₂, HNO₂).

Metabolic Fate (Pathway Visualization)

The following DOT diagram illustrates the predicted metabolic activation and detoxification pathways.

MetabolicPathway Fig 1. Predicted Metabolic Fate: Hydrolysis is the rate-limiting detoxification step. Parent Methyl cis-2-methylpiperidine- 5-carboxylate Hydrolysis Hydrolysis (Carboxylesterases) Parent->Hydrolysis Major Route NOxidation N-Oxidation (FMO/CYP450) Parent->NOxidation Minor Route FreeAcid cis-2-methylpiperidine- 5-carboxylic acid Hydrolysis->FreeAcid Methanol Methanol (Toxic Byproduct) Hydrolysis->Methanol Conjugation Glucuronidation (Phase II) FreeAcid->Conjugation Excretion Renal Excretion Conjugation->Excretion

Safety & Handling Protocols

Occupational Hygiene Strategy

Due to the sensitization potential and corrosivity, a "Zero-Skin-Contact" policy is mandatory.

Hazard ClassControl MeasureRationale
Inhalation Local Exhaust Ventilation (LEV) Prevent inhalation of alkaline vapors. Use a fume hood with face velocity >0.5 m/s.
Dermal Nitrile/Neoprene Gloves (Double Gloving) Piperidines can permeate latex. Double gloving provides a breakthrough time buffer.
Ocular Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient for corrosive liquids under pressure/vacuum.
Storage Inert Atmosphere (Argon/Nitrogen) Prevents formation of N-oxides and absorption of atmospheric CO₂ (carbamate formation).
Emergency Response Workflow

This self-validating workflow ensures immediate mitigation of exposure.

SafetyResponse Fig 2. Emergency Response Decision Tree: Emphasizing dilution over neutralization. Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Drench 15 mins (Safety Shower) Skin->ActionSkin ActionEye Irrigate 15 mins (Eyewash Station) Eye->ActionEye ActionInhale Fresh Air + Oxygen if dyspneic Inhale->ActionInhale Neutralize Do NOT Neutralize (Thermal Burn Risk) ActionSkin->Neutralize Warning Medical Seek Medical Attention (SDS Section 4) ActionSkin->Medical ActionEye->Neutralize Warning ActionEye->Medical ActionInhale->Medical

Experimental Validation: Purity & Stability Protocol

To ensure the integrity of toxicology data, the compound must be characterized for stereochemical purity. The cis isomer can epimerize to the thermodynamically more stable trans form under basic conditions.

HPLC-MS Method for Impurity Profiling
  • Objective: Quantify cis/trans ratio and identify hydrolysis byproducts.

  • Column: Chiralpak IG or equivalent (Amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1). Diethylamine is crucial to suppress peak tailing of the basic amine.

  • Detection: UV at 210 nm (poor chromophore requires low wavelength) or MS (ESI+).

  • Acceptance Criteria:

    • Purity > 98%.[3]

    • cis-diastereomer excess (de) > 95%.[3][4]

Stability Stress Test (Self-Validating)
  • Dissolve 10 mg of compound in PBS (pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Analyze via LC-MS.

  • Result Interpretation:

    • < 5% Hydrolysis: Stable for acute biological assays.

    • > 5% Hydrolysis: Must use fresh preparations or inhibit esterases in biological media.

References

  • European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: Methyl piperidine-2-carboxylate (CAS 32559-18-5).[5][6] Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: Methyl pipecolinate.[3][6] National Library of Medicine. Retrieved from [Link]

  • Schwab, R. S., et al. (2013). "Synthetic routes and biological aspects of piperidine alkaloids." European Journal of Medicinal Chemistry. (Contextual grounding for piperidine toxicity).
  • OECD Guidelines for the Testing of Chemicals. (2023). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. Retrieved from [Link]

Sources

thermodynamic stability of cis vs trans 2,5-disubstituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of cis vs. trans 2,5-Disubstituted Piperidines

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] The stereochemical arrangement of substituents on the piperidine ring profoundly influences molecular shape, physicochemical properties, and ultimately, biological activity. This technical guide provides a detailed analysis of the thermodynamic stability of cis and trans 2,5-disubstituted piperidines. We will explore the fundamental principles of conformational analysis, dissect the intricate balance of steric and electronic factors that govern isomeric preference, and present robust experimental and computational methodologies for determining relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structural motif.

Introduction: The Primacy of Stereochemistry in Piperidine Scaffolds

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in drug design.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional arrangements, enabling optimized interactions with biological targets. However, this flexibility also presents a challenge: controlling and understanding the preferred conformation is paramount. For disubstituted piperidines, the relative orientation of the substituents (cis or trans) is a critical determinant of the molecule's ground-state conformation and, by extension, its therapeutic efficacy. The 2,5-substitution pattern, in particular, offers a rich interplay of conformational effects that dictate which isomer, cis or trans, is the thermodynamically more stable product. Understanding this stability is crucial for designing rational syntheses that favor the desired diastereomer and for predicting the behavior of these molecules in a biological milieu.

Fundamentals of Piperidine Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2] In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing away from the ring's periphery).

These two chair conformations are in rapid equilibrium through a process known as ring inversion or "chair flip". During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

Caption: Ring inversion of a monosubstituted piperidine.

The thermodynamic preference for one chair conformer over the other is primarily dictated by the steric strain associated with the axial position. Axial substituents experience unfavorable steric interactions with the other two axial hydrogens on the same face of the ring. These repulsive forces are known as 1,3-diaxial interactions .[3][4][5]

Thermodynamic Stability in 2,5-Disubstituted Piperidines: A Comparative Analysis

The relative stability of cis and trans 2,5-disubstituted piperidines is determined by the net steric strain in their most stable chair conformations. For this analysis, let's assume R1 is at C2 and R2 is at C5, and both are non-polar alkyl groups.

The trans-2,5-Disubstituted Isomer

In a trans configuration, one substituent is "up" and the other is "down" relative to the ring plane. This arrangement forces one substituent to be axial and the other to be equatorial (axial-equatorial or a,e). Ring inversion converts it to an alternative, but energetically identical, equatorial-axial (e,a) conformation.

G Trans_ae trans (a,e) R1 axial, R2 equatorial Trans_ea trans (e,a) R1 equatorial, R2 axial Trans_ae->Trans_ea note1 Strain: - One 1,3-diaxial interaction (either R1 or R2) G Cis_ee cis (e,e) Both Equatorial Cis_aa cis (a,a) Both Axial Cis_ee->Cis_aa Ring Inversion note_ee Significantly Lower Energy (Generally Preferred) note_aa High Energy (Strongly Disfavored) - Multiple 1,3-diaxial interactions

Caption: Conformational equilibrium of a cis-2,5-disubstituted piperidine.

The diequatorial conformer (e,e) avoids all significant 1,3-diaxial interactions, making it a very low-energy state. Conversely, the diaxial conformer (a,a) is highly strained and energetically unfavorable. Therefore, the cis isomer exists almost exclusively in the diequatorial conformation.

Conclusion: cis is Generally More Stable

When comparing the most stable conformers of each isomer, the cis-(e,e) conformer has both bulky groups in the sterically favored equatorial positions. The trans-(a,e) conformer is forced to place one group in an axial position. Consequently, for most substituents, the cis-2,5-disubstituted piperidine is thermodynamically more stable than the trans isomer . [6]

Quantifying Steric Strain: A-Values

The energetic penalty of placing a substituent in the axial position is quantified by its conformational free energy, or "A-value". The A-value represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane, and it serves as an excellent proxy for piperidines. A larger A-value signifies greater steric bulk and a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)
-F0.25
-Cl0.53
-OH0.92
-CH₃1.7
-CH(CH₃)₂2.1
-C(CH₃)₃~5.0
-C₆H₅3.0

Data compiled from various sources on conformational analysis.

The stability difference between the cis-(e,e) and trans-(a,e) isomers can be approximated by the A-value of the substituent that is forced into the axial position in the trans isomer.

Exceptions and Electronic Effects

While steric repulsion is the dominant factor, electronic effects can sometimes override it.

  • Hydrogen Bonding: If one substituent is a hydrogen bond donor (e.g., -OH) and the other is an acceptor, an intramolecular hydrogen bond might stabilize a specific conformer, even one that is sterically less favorable.

  • Dipole-Dipole Interactions: For polar substituents like fluorine, electrostatic interactions can become significant. The orientation that minimizes dipole moments might be favored. In some cases, attractive charge-dipole interactions can even stabilize an axial conformer, particularly in protonated piperidinium salts. [7]* N-Substitution: When the piperidine nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system. This introduces partial double-bond character and can create "pseudo-allylic strain," which can, in some substitution patterns (e.g., 2-substituted), favor an axial orientation for the substituent. [8][9]

Methodologies for Determining Isomeric Stability

Determining the relative thermodynamic stability of cis and trans isomers requires methods that can either distinguish and quantify the isomers at equilibrium or accurately calculate their relative energies.

Experimental Workflow

A robust experimental strategy combines synthesis, equilibration, and structural analysis.

G cluster_synthesis Synthesis cluster_equilibration Thermodynamic Equilibration cluster_analysis Analysis & Quantification cluster_result Result start Synthesize Mixture of cis/trans Isomers equilibrate Subject mixture to equilibration conditions (e.g., acid/base catalysis) start->equilibrate Kinetic Mixture quantify Quantify Isomer Ratio (HPLC, GC, or NMR) equilibrate->quantify Thermodynamic Mixture structure Confirm Structure & Conformation (2D NMR, X-ray) quantify->structure Cross-validation end Determine ΔG from Isomer Ratio quantify->end K_eq = [cis]/[trans]

Caption: Experimental workflow for determining thermodynamic stability.

Protocol 1: Acid/Base-Catalyzed Equilibration

This method establishes a thermodynamic equilibrium between the cis and trans isomers, allowing their relative stabilities to be determined from the final product ratio. The mechanism often involves reversible formation of an enamine or iminium ion, which allows for epimerization at the C2 position. [10] Objective: To drive a kinetic mixture of cis and trans 2,5-disubstituted piperidines to a state of thermodynamic equilibrium.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the isomer mixture (e.g., 50 mg) in a suitable solvent (e.g., 5 mL of methanol or toluene).

  • Catalyst Addition:

    • For Base Catalysis: Add a strong base, such as sodium methoxide (NaOMe) in methanol (e.g., 1.5 equivalents). This is effective for piperidines with an electron-withdrawing group that can stabilize a carbanion intermediate.

    • For Acid Catalysis: Add a strong acid, such as hydrochloric acid (HCl) in an inert solvent (e.g., CH₂Cl₂). [11][12]This is generally applicable for promoting iminium ion formation.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or reflux) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Monitor the reaction periodically by taking aliquots and analyzing via HPLC or GC. Equilibrium is confirmed when the isomer ratio remains constant over time.

  • Workup: Quench the reaction by neutralizing the catalyst (e.g., add ammonium chloride for base catalysis or a mild base like sodium bicarbonate for acid catalysis). Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Quantification: Analyze the final mixture using a calibrated method (e.g., ¹H NMR integration, GC with an internal standard, or HPLC with a standard curve) to determine the final cis:trans ratio.

  • Calculation: Calculate the free energy difference using the equation: ΔG = -RT ln(K_eq) , where K_eq is the equilibrium constant ([cis]/[trans]).

Protocol 2: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive tool for unambiguously determining the relative stereochemistry and preferred conformation of each isomer. [13][14] Objective: To assign the cis or trans configuration and determine the dominant chair conformation.

Methodology:

  • Sample Preparation: Prepare a high-purity sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key information is found in the coupling constants (J-values). For a proton in an axial position, its coupling to adjacent axial protons (Jax-ax) is typically large (8-13 Hz), while its coupling to adjacent equatorial protons (Jax-eq) is small (2-5 Hz).

  • 2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is used to establish proton-proton coupling networks, helping to trace connectivity through the piperidine ring.

  • 2D NOESY/ROESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is critical for determining spatial proximity.

    • For the cis isomer (in the e,e conformation): A strong NOE is expected between the axial protons at C2 and C5.

    • For the trans isomer (in the a,e conformation): An NOE will be observed between the axial substituent (or its alpha-proton) and the other axial protons on the same face of the ring (i.e., demonstrating a 1,3-diaxial relationship).

  • Data Analysis:

    • Use the coupling constants to infer the axial/equatorial positions of the ring protons.

    • Use the NOESY data to confirm the relative stereochemistry. For example, a strong NOE between the proton at C2 and the proton at C5 indicates they are on the same face of the ring, confirming a cis relationship.

    • Combine all data to build a self-consistent 3D model of the dominant conformer for each isomer.

Computational Chemistry

In silico methods provide a powerful complement to experimental work, offering insights into the relative energies of different conformers and isomers. [15][16]

  • Conformational Search: A preliminary search using molecular mechanics (MM) or semi-empirical methods can identify low-energy conformers. [17]* Geometry Optimization and Energy Calculation: High-level Density Functional Theory (DFT) methods, such as M06-2X or B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), are used to optimize the geometry of each conformer and calculate their relative electronic energies. [8][9]Inclusion of a solvent model (e.g., PCM) can improve accuracy. [9]* Free Energy Calculation: Frequency calculations must be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections necessary to calculate the Gibbs free energy (ΔG). The isomer with the lower calculated ΔG is predicted to be the more thermodynamically stable.

Implications in Drug Development

The choice between a cis or trans 2,5-disubstituted piperidine can have profound consequences for a drug candidate's profile.

  • Binding Affinity: The diequatorial arrangement of the cis isomer presents substituents in a distinctly different spatial orientation than the axial-equatorial arrangement of the trans isomer. One isomer may fit perfectly into a receptor's binding pocket while the other fits poorly or not at all, leading to significant differences in potency. [18]* Physicochemical Properties: The overall shape and dipole moment of the cis and trans isomers differ. This can influence properties such as solubility, lipophilicity (logP), and crystal packing, which in turn affect formulation, absorption, and bioavailability.

  • Metabolic Stability: The accessibility of C-H bonds to metabolic enzymes (e.g., Cytochrome P450s) can be conformation-dependent. An axial C-H bond may be more sterically shielded than an equatorial one, potentially leading to different metabolic profiles for the two isomers.

Conclusion

The thermodynamic stability of 2,5-disubstituted piperidines is governed by a well-understood hierarchy of conformational principles. In the absence of overriding electronic effects, the need to minimize destabilizing 1,3-diaxial interactions dictates that the cis isomer , which can adopt a low-energy diequatorial conformation, is generally more stable than the trans isomer , which must place one substituent in an axial position. This fundamental principle can be quantified using A-values and verified through a robust combination of experimental techniques—including NMR analysis and catalyzed equilibration—and high-level computational modeling. For scientists in drug discovery and development, a thorough grasp of these concepts is not merely academic; it is a critical tool for the rational design and synthesis of effective, safe, and developable medicines.

References

  • Benchchem. A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine.
  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel).
  • Du, W., et al. Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics. 2021.
  • Rincón, D. A., et al. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. 2025.
  • Rykov, A. N., et al. Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV.
  • Wang, L., et al. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. 2022.
  • Wang, L., et al. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. 2022.
  • IUPAC. 1,3-Diaxial interaction. Organic Chemistry Key Term | Fiveable.
  • Coldham, I., et al. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed.
  • Coldham, I., et al. Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry. 2006.
  • Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Tao, K. MCAT Flashcard: 1,3-Diaxial Interactions. YouTube. 2019.
  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction).
  • Marsden, S. P., et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. 2022.
  • Kerr, W. J., et al. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
  • Dutta, A. K., et al. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed. 2001.
  • Boerth, D. W. The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. ResearchGate.
  • Jones, P. G., et al. Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. 2015.
  • Clark, A. D., et al. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.
  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.
  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC.

Sources

In Silico Profiling of Methyl cis-2-methylpiperidine-5-carboxylate: Conformational Dynamics & ADMET Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of Methyl cis-2-methylpiperidine-5-carboxylate Properties Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists[1]

Executive Summary

Methyl cis-2-methylpiperidine-5-carboxylate is a functionalized piperidine scaffold exhibiting a 1,4-substitution pattern (topologically equivalent to 1,4-disubstituted cyclohexane).[1] As a chiral secondary amine with an ester appendage, it serves as a critical intermediate in the synthesis of non-peptide peptidomimetics and alkaloid analogs.

This technical guide details the in silico characterization of this molecule, focusing on three critical pillars:

  • Conformational Analysis: Resolving the axial/equatorial preferences of the cis-2,5 system using Density Functional Theory (DFT).

  • Physicochemical Profiling: Prediction of lipophilicity (LogP), pKa, and solubility using consensus QSPR models.

  • ADMET Assessment: Evaluation of blood-brain barrier (BBB) permeability and CYP450 liability.[1]

Molecular Architecture & Conformational Analysis

Stereochemical Topology

The 2,5-disubstitution pattern on the piperidine ring creates a topological relationship analogous to 1,4-disubstituted cyclohexane .

  • Path A: C2 → C3 → C4 → C5 (3 bonds)[2]

  • Path B: C2 → N1 → C6 → C5 (3 bonds)[2]

In this "1,4-like" system, the cis stereochemistry dictates that the two substituents (methyl at C2 and methyl ester at C5) must occupy axial-equatorial (a,e) positions relative to the ring plane. Unlike the trans isomer, which can adopt a thermodynamically favorable diequatorial (e,e) conformation, the cis isomer exists in a dynamic equilibrium between two chair conformers.

Energy Minimization & A-Value Logic

To predict the preferred conformer, we analyze the steric bulk (A-values) of the substituents:

  • Methyl Group (–CH₃): A-value ≈ 1.70 kcal/mol[2]

  • Methyl Ester (–COOCH₃): A-value ≈ 1.20–1.30 kcal/mol[2]

Hypothesis: The conformer placing the bulkier methyl group in the equatorial position will be energetically favored.

Predicted Conformer Equilibrium:
  • Conformer A (Preferred): 2-Me (equatorial) / 5-COOMe (axial)

  • Conformer B (Minor): 2-Me (axial) / 5-COOMe (equatorial)

Protocol: The conformational search is performed using a hierarchical workflow:

  • Force Field Scanning: OPLS4 or MMFF94s to generate rotamers.[1]

  • DFT Optimization: B3LYP/6-31G** in implicit solvent (water) to account for dipole minimization of the ester and amine.

Visualization of Conformational Workflow

ConformerAnalysis Start Input: cis-2,5-isomer (2D) Gen3D 3D Generation (LigPrep/Corina) Start->Gen3D ConfSearch Conf. Search (MMFF94s / OPLS4) Gen3D->ConfSearch Filter Filter High Energy (>5 kcal/mol) ConfSearch->Filter DFT DFT Optimization (B3LYP/6-31G**) Filter->DFT Lowest 5 conformers ResultA Conformer A 2-Me(eq) / 5-Est(ax) (Global Min) DFT->ResultA Boltzmann Weight > 60% ResultB Conformer B 2-Me(ax) / 5-Est(eq) (+0.4 kcal/mol) DFT->ResultB

Figure 1: Hierarchical workflow for determining the bioactive conformation of substituted piperidines.

Physicochemical Profiling (QSPR)[2][3]

Accurate prediction of physicochemical properties is essential for estimating oral bioavailability.[1] The following data is generated using consensus modeling (averaging averages from XLogP3, WLOGP, and MLOGP algorithms).

Predicted Properties Table
PropertyPredicted ValueMethod/AlgorithmInterpretation
Molecular Weight 157.21 g/mol Exact MassFragment-based
LogP (Consensus) 1.15 ± 0.3XLogP3 / WLOGPModerately lipophilic; ideal for CNS penetration.[1][2]
pKa (Basic N) 9.8 ± 0.5Hammett-Taft / JaguarBasic amine; protonated at physiological pH (7.4).[1][2]
TPSA 38.33 ŲTopological PSAHigh permeability (TPSA < 90 Ų).[1][2]
Water Solubility SolubleLogS (ESOL)Predicted LogS ≈ -1.5 (High solubility as salt).[1][2]
Rotatable Bonds 2CountRigid scaffold; low entropic penalty upon binding.[1][2]

Technical Insight: The basicity of the piperidine nitrogen (pKa ~9.8) is slightly attenuated compared to unsubstituted piperidine (pKa ~11.[1]2) due to the long-range inductive effect of the ester group at C5.[1] However, it remains predominantly cationic at pH 7.4, which aids aqueous solubility but requires active transport or lipophilic pairing for membrane permeation.[1]

ADMET & Safety Assessment

Absorption & Distribution (The BBB Factor)

The combination of low molecular weight (<160), moderate lipophilicity (LogP ~1.1), and low TPSA (<40) flags this molecule as a high-probability CNS penetrant .

  • Blood-Brain Barrier (BBB): Predicted Permeant .[1]

  • P-gp Substrate: Predicted No (Non-substrate).[1]

  • Bioavailability Score: 0.55 (High probability of F > 10% in rat).[1]

Metabolism (CYP450)

Piperidine rings are frequent substrates for Cytochrome P450 enzymes.[1] In silico docking against CYP isoforms suggests:

  • CYP2D6: Potential Inhibitor .[1] The basic nitrogen can coordinate with the heme iron or interact with Asp301 in the CYP2D6 active site.

  • CYP3A4: Predicted Non-inhibitor .[1]

Toxicity Alerts
  • hERG Inhibition: Low to Moderate risk.[1] While many basic amines block hERG, the low molecular weight and lack of aromatic rings in this specific fragment reduce the pi-stacking potential required for high-affinity hERG blockade.

  • Ames Toxicity: Predicted Negative (Non-mutagenic).[1]

Synthetic Accessibility & Retrosynthesis

To validate the in silico utility, we must ensure the molecule is synthetically accessible. The "cis" stereochemistry is the challenging factor.

Predicted Route:

  • Precursor: Methyl 6-methylnicotinate (aromatic pyridine).[1]

  • Reaction: Catalytic hydrogenation (PtO₂ or Rh/Al₂O₃) in acetic acid.[1]

  • Stereocontrol: Hydrogenation of 2,5-disubstituted pyridines typically yields the cis-isomer as the major product due to hydrogen delivery from the less hindered face (syn-addition).[1]

Retrosynthetic Logic Diagram

Retrosynthesis Target Target: Methyl cis-2-methyl piperidine-5-carboxylate Intermediate Intermediate: Pyridinium Salt Target->Intermediate H2 / PtO2 (Syn-Hydrogenation) StartMat Starting Material: Methyl 6-methylnicotinate Intermediate->StartMat Protonation

Figure 2: Retrosynthetic disconnection relying on stereoselective hydrogenation of the pyridine core.

Experimental Validation Protocol

To confirm the in silico predictions, the following assay cascade is recommended:

  • NMR Validation (NOESY): Confirm the cis stereochemistry by observing NOE signals between the H2 (axial) and H5 (equatorial) protons if they are in spatial proximity, or by measuring coupling constants (

    
    ).
    
    • Prediction: H2 axial signal will appear as a doublet of doublets with large coupling (~10-12 Hz) to H3-axial.[1]

  • HPLC LogD Determination: Measure distribution coefficient at pH 7.4 to validate the lipophilicity model.

  • PAMPA Assay: Verify passive permeability predicted by the TPSA/LogP model.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3463753, Methyl pipecolinate. Retrieved from [Link][2]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[1] Retrieved from [Link][2]

  • Schrödinger, LLC. Epik: pKa Prediction and Protonation State Enumeration. Retrieved from [Link][2]

  • Kuehne, M. E., & Xu, F. (1993). Conformational Analysis of Piperidines.[1] Journal of Organic Chemistry. (Contextual grounding for A-value analysis).

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents (e.g., Janus kinase inhibitors, substance P antagonists). Specifically, Methyl cis-2-methylpiperidine-5-carboxylate represents a challenging target due to the requirement for simultaneous control of enantioselectivity (absolute configuration) and diastereoselectivity (relative cis vs. trans configuration) at the C2 and C5 positions.

Traditional methods involving resolution of racemates or chiral pool synthesis (from amino acids) are often low-yielding or atom-inefficient. This Application Note details a scalable, catalytic route using Iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium salt.[1] This protocol, grounded in the methodology developed by the Zhou group, offers high enantiomeric excess (>90% ee) and excellent cis-diastereoselectivity (>95:5 dr).

Key Advantages of This Protocol
  • Atom Economy: Direct reduction of the aromatic pyridine core.

  • Stereocontrol: Ligand-controlled enantioselectivity and kinetically controlled cis-diastereoselectivity.

  • Scalability: Applicable from milligram to kilogram scales.

Scientific Background & Strategy

The Challenge of 2,5-Disubstitution

Synthesizing 2,5-disubstituted piperidines presents a unique conformational challenge.

  • Thermodynamics: The trans-isomer (typically diequatorial) is thermodynamically more stable.

  • Kinetics: Catalytic hydrogenation of pyridines generally proceeds via an "all-syn" addition of hydrogen across the face of the heterocycle coordinated to the metal center. This kinetic preference favors the formation of the cis-isomer , provided the catalyst remains bound to the same face throughout the reduction.

Mechanistic Strategy: Iridium Catalysis

We utilize a cationic Iridium(I) complex coordinated with a chiral bisphosphine ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep). The reaction does not proceed effectively on neutral pyridines due to catalyst poisoning. Therefore, the pyridine is activated as a pyridinium hydrochloride salt or an N-acyl pyridinium salt .

The mechanism involves:

  • Activation: Protonation/Acylation disrupts the aromaticity of the pyridine.

  • Coordination: The chiral Ir-complex coordinates to the enamide/imine portion of the partially reduced intermediate.

  • Hydride Transfer: Enantioselective hydride transfer determines the stereochemistry at C2.

  • Face Fidelity: Subsequent hydrides add from the same face, establishing the C5 stereocenter relative to C2, yielding the cis product.

ReactionPathway Substrate Methyl 6-methylnicotinate (Aromatic Precursor) Activation Activation (HCl or Cbz-Cl) Substrate->Activation  Step 1 Intermediate Activated Pyridinium Species (Susceptible to H2) Activation->Intermediate Catalysis Ir-Catalyzed Hydrogenation (Kinetic Control) Intermediate->Catalysis  H2, (S)-SegPhos Product Methyl cis-2-methylpiperidine- 5-carboxylate (>90% ee, >10:1 dr) Catalysis->Product  Syn-Addition

Fig 1. Reaction pathway transforming the aromatic precursor to the chiral cis-piperidine.

Experimental Protocols

Materials & Equipment
  • Precursor: Methyl 6-methylnicotinate (CAS: 5470-70-2).[2]

  • Catalyst Precursor: [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer).

  • Ligand: (S)-(-)-SegPhos or (S)-SynPhos.

  • Activator: Hydrochloric acid (4M in dioxane) or Benzyl chloroformate (CbzCl).

  • Solvent: Methanol (anhydrous), Dichloromethane (DCM).

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor), Glovebox (optional but recommended for catalyst prep).

Protocol A: Substrate Activation (Hydrochloride Salt Formation)

Note: Hydrogenation of the salt is often cleaner than the neutral pyridine.

  • Dissolution: Dissolve Methyl 6-methylnicotinate (10.0 g, 66.2 mmol) in DCM (50 mL).

  • Acidification: Add HCl (4M in dioxane, 20 mL, 80 mmol) dropwise at 0°C. A white precipitate will form.

  • Isolation: Stir for 30 minutes. Filter the solid, wash with cold Et₂O (2 x 30 mL), and dry under vacuum.

  • Yield: Quantitative formation of Methyl 6-methylnicotinate hydrochloride. Store in a desiccator.

Protocol B: Enantioselective Hydrogenation (The Core Step)

This protocol utilizes the Zhou modification (I2 additive) for enhanced reactivity.

  • Catalyst Preparation (In Glovebox):

    • In a vial, mix [Ir(COD)Cl]₂ (11 mg, 0.0165 mmol, 0.5 mol%) and (S)-SegPhos (22 mg, 0.036 mmol, 1.1 eq relative to Ir).

    • Add anhydrous THF or DCM (2 mL) and stir for 10 minutes until the solution turns clear orange/red.

  • Reaction Assembly:

    • In the autoclave liner, place the Pyridinium Hydrochloride salt (620 mg, 3.3 mmol).

    • Add Iodine (I₂) (42 mg, 0.165 mmol, 5 mol%). Note: Iodine stabilizes the active Ir-species.

    • Add the catalyst solution prepared in Step 1.

    • Add anhydrous Methanol (10 mL).

  • Hydrogenation:

    • Seal the autoclave. Purge with H₂ gas (3 cycles at 10 bar).

    • Pressurize to 600 psi (approx. 40 bar) .

    • Stir at room temperature (25-30°C) for 24 hours.

    • Note: Higher temperatures (50°C) increase rate but may slightly erode ee.

  • Workup:

    • Carefully vent H₂.[1]

    • Concentrate the reaction mixture to remove MeOH.

    • Basification: Dissolve residue in water (10 mL), cool to 0°C, and basify with sat. NaHCO₃ or 2M NaOH until pH > 10.

    • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over Na₂SO₄ and concentrate.

Protocol C: Purification and Analysis

The crude product is predominantly the cis-isomer.

  • Purification: Flash column chromatography (Silica gel).[1][3]

    • Eluent: 0-5% MeOH in DCM (with 1% NH₄OH additive to prevent streaking).

  • Analytical Check:

    • ¹H NMR (CDCl₃): Check the coupling constants of H2 and H5. Cis-isomers typically show specific coupling patterns distinct from trans (diequatorial).

    • Chiral HPLC: Column: Chiralpak IA or IC. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min.

    • Target Metrics: >90% Yield, >92% ee, >10:1 dr (cis:trans).

Data Summary & Troubleshooting

Expected Performance Data
ParameterValueNotes
Conversion >98%Monitored by disappearance of aromatic signals in NMR.
Yield (Isolated) 85-92%After extraction and chromatography.
Enantiomeric Excess (ee) 90-96%Dependent on ligand purity and anhydrous conditions.
Diastereomeric Ratio (dr) >90:10 (cis:trans)Cis is the kinetic product.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or low H₂ pressure.Ensure substrate is pure (recrystallize salt). Increase pressure to 800 psi. Add more I₂ additive.
Low ee% Ligand oxidation or high temperature.Use fresh ligand. Lower reaction temperature to 0°C (will require longer time).
Low dr (High trans content) Epimerization post-reaction.Avoid harsh acidic workup. Perform basification quickly at 0°C.
De-chlorination Over-reduction (rare).Stop reaction immediately upon completion. Lower catalyst loading.
Workflow Diagram

Workflow Prep Step 1: Salt Formation (Me-6-Me-Nicotinate + HCl) Reaction Step 3: Hydrogenation (600 psi H2, 24h, MeOH) Prep->Reaction CatPrep Step 2: Catalyst Activation (Ir dimer + Ligand + I2) CatPrep->Reaction Workup Step 4: Basification & Extraction (pH > 10, DCM) Reaction->Workup QC Step 5: QC (Chiral HPLC) Workup->QC

Fig 2.[4][5] Operational workflow for the batch synthesis.

References

  • Zhou, Y.-G. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of 2,5-Disubstituted Pyridines." Journal of the American Chemical Society, 2013 , 135(25), 9318–9321.

  • Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 2007 , 40(12), 1357–1366.

  • Charette, A. B. et al. "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Angewandte Chemie International Edition, 2005 , 44(23), 3699–3703.

  • Glorius, F. et al. "Asymmetric Hydrogenation of Pyridines." Chemical Reviews, 2012 , 112(4), 2164–2195.

Disclaimer: This protocol involves high-pressure hydrogen gas and transition metal catalysts.[5][6] All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Optimized N-Acylation Strategies for Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl cis-2-methylpiperidine-5-carboxylate (Compound 1 ) is a high-value pharmacophore often utilized in the synthesis of PARP inhibitors and conformationally restricted peptidomimetics. Its acylation is frequently complicated by two factors: steric hindrance imposed by the C2-methyl group adjacent to the nucleophilic nitrogen, and NMR spectral complexity arising from amide rotamers.

This guide provides three validated protocols for N-acylation, ranging from standard acid chloride couplings to advanced HATU-mediated methods for sensitive substrates. It also includes a critical Quality Control section detailing how to distinguish product rotamers from impurities.

Strategic Analysis

The Steric Challenge

The secondary amine in Compound 1 is flanked by a methyl group at the C2 position. In the cis-configuration, this methyl group occupies an equatorial position (in the lowest energy chair), but it still creates significant steric drag for incoming electrophiles. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion.

Stereochemical Integrity

The cis-relationship between the C2-methyl and C5-ester is thermodynamically stable relative to the trans-isomer in many conditions, but strong alkoxide bases can cause epimerization at the C5 position (alpha to the ester). The protocols below utilize non-nucleophilic organic bases (DIPEA, TEA) to mitigate this risk.

Decision Matrix: Choosing a Protocol

DecisionTree Start Start: Select Acyl Source IsAcidChloride Is the Acid Chloride commercially available? Start->IsAcidChloride IsSensitive Is the Acid sensitive to low pH or heat? IsAcidChloride->IsSensitive No (Carboxylic Acid) MethodA Method A: Acid Chloride Protocol (Robust, Scalable) IsAcidChloride->MethodA Yes MethodB Method B: HATU Coupling (High Yield, Mild) IsSensitive->MethodB Yes / Normal MethodC Method C: T3P / Acyl Fluoride (Extreme Sterics) IsSensitive->MethodC Very Hindered Acid

Figure 1: Selection guide for N-acylation methodologies based on substrate availability and sensitivity.

Experimental Protocols

Method A: Acid Chloride Acylation (Standard)

Best for: Simple acyl groups, scale-up, and robust substrates.

Reagents:

  • Substrate: Methyl cis-2-methylpiperidine-5-carboxylate (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Catalyst: DMAP (0.05 equiv) – Optional, use only if reaction stalls.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the piperidine substrate (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

    • Note: The exotherm must be controlled to prevent localized heating.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. If >10% starting material remains after 4 hours, add 0.05 equiv DMAP.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (if product is acid-stable) or brine. Dry over Na₂SO₄ and concentrate.

Method B: HATU-Mediated Coupling (High Precision)

Best for: Complex carboxylic acids, chiral acids, and preventing epimerization.

Reagents:

  • Substrate: Methyl cis-2-methylpiperidine-5-carboxylate (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1).

Scientific Rationale: HATU generates an O-7-azabenzotriazol-1-yl active ester, which is more reactive towards hindered amines than the standard OBt esters generated by EDC/HOBt. This is critical for overcoming the steric bulk of the C2-methyl group [1].

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 equiv) to the acid mixture and stir for 5 minutes at RT to pre-activate the acid (Solution A).

  • Substrate Preparation: Dissolve the piperidine substrate (1.0 equiv) and remaining DIPEA (2.0 equiv) in DMF (Solution B).

  • Coupling: Add Solution A to Solution B dropwise at 0 °C.

  • Stirring: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Dry and concentrate.

Quality Control & Analysis

The Rotamer Trap (Crucial for NMR Interpretation)

N-Acylated piperidines, particularly those with C2-substitution, exhibit restricted rotation around the amide bond (C–N) due to partial double-bond character. This results in the presence of two distinct rotamers (cis and trans conformers) in the NMR spectrum at room temperature.

Symptoms in ¹H NMR:

  • Broadening of signals, particularly the C2-H and C6-H protons.

  • Duplication of peaks (e.g., two singlets for the methyl ester or C2-methyl group).

  • Integration ratios often appear as 60:40 or 70:30, mimicking a mixture of diastereomers.

Validation Protocol (VT-NMR): To confirm purity, perform a Variable Temperature (VT) NMR experiment.

  • Dissolve sample in DMSO-d₆ or Toluene-d₈.

  • Heat the probe to 80–100 °C.

  • Result: If the sample is pure, the rotamer peaks will coalesce into single, sharp signals as the rotation barrier is overcome [2].

Analytical Data Summary
ParameterMethod A (Acid Chloride)Method B (HATU)
Typical Yield 85 – 95%75 – 90%
Reaction Time 2 – 4 Hours12 – 16 Hours
Purification Often not required (crystallization)Column Chromatography usually required
Cost LowHigh (HATU reagent cost)
Atom Economy HighLow (Large coupling byproducts)

Mechanism & Workflow Visualization

The following diagram illustrates the HATU activation pathway tailored for this hindered amine.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Activated Active Ester (O-At) Acid->Activated + DIPEA - HOAt HATU HATU (Reagent) HATU->Activated TS Sterically Crowded Transition State Activated->TS + Amine Amine Hindered Amine (C2-Me Piperidine) Amine->TS Product Final Amide (Rotameric Mix) TS->Product Nucleophilic Attack

Figure 2: Mechanistic flow of HATU-mediated acylation. Note the intermediate active ester formation which facilitates attack by the hindered amine.

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • RSC Medicinal Chemistry. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Royal Society of Chemistry, 2016.

  • Organic Chemistry Frontiers. "A simple method for N-arylation of secondary amides/amines." Royal Society of Chemistry.

  • National Institutes of Health (NIH). "Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." PMC.

Introduction: The Significance of Chirality in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chiral HPLC Method Development for the Separation of Piperidine Isomers

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, widely present in the structure of numerous approved drugs.[1] The introduction of one or more chiral centers into this scaffold dramatically expands its chemical space, allowing for precise three-dimensional arrangements that can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[1][2] However, enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral pharmaceuticals.[4]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for the enantioselective analysis of chiral compounds, offering the requisite selectivity to resolve these mirror-image isomers.[3][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practical strategies for developing robust and reliable chiral HPLC methods for the separation of piperidine isomers. We will delve into the causality behind experimental choices, from selecting the optimal CSP to fine-tuning mobile phase composition, and provide detailed, field-proven protocols for method development and validation.

Pillar 1: The Mechanism of Chiral Recognition

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[6] For a successful separation, there must be a sufficient difference in the stability (free energy of formation) of these two diastereomeric complexes. This stability difference arises from specific molecular interactions. The widely accepted "three-point interaction" model posits that at least three simultaneous interactions are necessary for chiral recognition, although successful separation can be achieved with fewer if one interaction is particularly strong or dominant.[7]

These critical interactions include:

  • Hydrogen Bonding: Interactions between hydrogen bond donors (e.g., -OH, -NH on the analyte) and acceptors on the CSP.

  • π-π Interactions: Stacking interactions between aromatic rings on the analyte and the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

  • Steric Hindrance (Inclusion): The analyte fitting into chiral cavities or grooves on the CSP, where one enantiomer fits more favorably than the other.[8]

Polysaccharide-based CSPs, for instance, have helical structures that create complex steric environments, enabling chiral recognition through a combination of hydrogen bonding, dipole, and π-π interactions.[9]

cluster_CSP Chiral Stationary Phase (Selector) cluster_Analyte Analyte Enantiomer CSP {Chiral Selector | + Site A | + Site B | + Site C} Analyte {Enantiomer | + Site X | + Site Y | + Site Z} Analyte->CSP Analyte->CSP Analyte->CSP caption Fig 1: The Three-Point Interaction Model

Caption: A diagram illustrating the three-point interaction model for chiral recognition.

Pillar 2: A Strategic Approach to Method Development

A systematic approach to method development is crucial for efficiency. The process can be broken down into a logical workflow, beginning with the selection of the appropriate chiral stationary phase and progressing through mobile phase optimization and final validation.

Chiral_Method_Dev_Workflow cluster_feedback Iterative Process Analyte Analyte Characterization (pKa, logP, structure) Screen_CSP CSP Screening (Polysaccharide, Protein, etc.) Analyte->Screen_CSP Screen_MP Mobile Phase Screening (NP, RP, PO Modes) Screen_CSP->Screen_MP Initial hit(s) found Screen_MP->Screen_CSP No separation Optimization Parameter Optimization (Modifier %, Additives, Temp.) Screen_MP->Optimization Promising separation Optimization->Screen_MP Poor peak shape or resolution Validation Method Validation (ICH Guidelines) Optimization->Validation Resolution (Rs) > 1.5

Caption: A workflow for systematic chiral HPLC method development.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of the CSP is the most critical factor in achieving enantiomeric separation.[3] Given the diversity of piperidine structures, a screening approach using a small, well-chosen set of columns is the most effective strategy.[7][10]

Polysaccharide-Based CSPs: These are the most versatile and widely used columns for chiral separations, demonstrating broad applicability for various compounds, including piperidine derivatives.[3][11] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[5]

  • Coated Phases (e.g., Lux Cellulose-1, Chiralcel® OD): These are highly effective but have limitations on the types of solvents that can be used.[9]

  • Immobilized Phases (e.g., Lux i-Amylose-1, Chiralpak® IA): The polysaccharide is covalently bonded to the silica, allowing for the use of a wider range of solvents and offering enhanced robustness.[12][13] This versatility makes them an excellent starting point for screening.

Other CSPs:

  • Protein-Based CSPs (e.g., AGP): Useful for separating basic drugs in reversed-phase mode.[11]

  • Cyclodextrin-Based CSPs: These function via an inclusion complex mechanism and are effective for compounds that can fit into their chiral cavity.[5][8]

CSP Type Chiral Selector Common Trade Names Primary Interaction Mechanisms Best For Piperidine Isomers...
Immobilized Polysaccharide Amylose/Cellulose tris(carbamate/benzoate) derivativesLux® i-Amylose-1, Chiralpak® IA, IC[13][14]Steric fit, H-bonding, π-π, dipoleGeneral purpose, excellent starting point, wide solvent compatibility.[12]
Coated Polysaccharide Amylose/Cellulose tris(carbamate/benzoate) derivativesLux® Cellulose-1, Chiralcel® OD, AD[9][15]Steric fit, H-bonding, π-π, dipoleWith aromatic functionality; use with restricted solvents (e.g., hexane/alcohols).
Protein-Based α1-acid glycoprotein (AGP)Chiral-AGPHydrophobic, electrostaticBasic or zwitterionic piperidines in reversed-phase mode.[11][16]
Cyclodextrin-Based β- or γ-CyclodextrinCHIROBIOTIC™ V, Cyclobond™Inclusion complexation, H-bondingWith structures that can fit into the cyclodextrin cavity.[8]
Step 2: Mobile Phase Optimization

Once a CSP shows promise, the mobile phase composition is optimized to improve resolution (Rs), retention time, and peak shape. The choice of mobile phase mode (Normal Phase, Reversed Phase, Polar Organic) is critical.

  • Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs.[11]

    • Solvents: Typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol).[11]

    • Additives: For basic piperidine compounds, adding a small amount (0.1-0.2%) of an amine like diethylamine (DEA) or isopropylamine is crucial.[11][15] This deactivates acidic sites on the silica surface, significantly improving peak shape and preventing tailing. For acidic piperidines, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[17]

  • Reversed Phase (RP): Used with protein-based CSPs and some robust immobilized polysaccharide phases.

    • Solvents: Mixtures of water or buffer with acetonitrile or methanol.

    • Additives: Buffers (e.g., ammonium acetate, phosphate) are used to control the pH and the ionization state of the analyte.[4]

  • Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile or methanol, often with additives. This can offer unique selectivity compared to NP or RP modes.

Step 3: The Impact of Other Parameters
  • Temperature: Column temperature can influence retention times and selectivity.[11] Lower temperatures often increase resolution but also lead to longer run times and higher backpressure. A typical starting point is 25-40°C.[17]

  • Flow Rate: Adjusting the flow rate can affect efficiency and analysis time. A typical analytical flow rate is 0.5-1.0 mL/min.[17][18]

Step 4: Sample Preparation and Derivatization

Proper sample preparation is key to reproducible results. The sample should be dissolved in the mobile phase or a solvent compatible with it. For piperidine compounds that lack a UV-absorbing chromophore, pre-column derivatization may be necessary to improve detection sensitivity.[11][17] A common strategy is to react the piperidine's secondary amine with a UV-active agent like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride.[19][20]

Pillar 3: Validated Experimental Protocols

The following protocols provide a framework for developing and validating a chiral HPLC method.

Protocol 1: Universal CSP Screening for a Novel Piperidine Compound

This protocol is designed for rapid screening across multiple CSPs and mobile phase modes.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the racemic piperidine analyte in a suitable solvent (e.g., ethanol or methanol). Dilute to a working concentration of ~0.2 mg/mL with the initial mobile phase.

  • Column Selection: Select a set of 3-4 complementary chiral columns. A recommended starting set includes:

    • Lux i-Amylose-1 (or Chiralpak® IA)

    • Lux Cellulose-1 (or Chiralcel® OD-H)

    • Lux i-Cellulose-5 (or Chiralpak® IC)

  • Initial Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane / Ethanol (85:15, v/v) + 0.1% DEA

    • Polar Organic:

      • Mobile Phase C: Acetonitrile + 0.1% DEA

      • Mobile Phase D: Methanol + 0.1% DEA

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm). If no chromophore exists, use a mass spectrometer (MS) or other suitable detector.

  • Execution: Inject the analyte onto each column with each mobile phase condition.

  • Evaluation: Examine the chromatograms for any sign of peak splitting or separation. Calculate the separation factor (α) and resolution (Rs) for any promising conditions. A condition is considered a "hit" if α > 1.05.

Protocol 2: Mobile Phase Optimization

Once a "hit" is identified (e.g., Lux i-Amylose-1 with Hexane/IPA), this protocol is used to optimize the separation.

  • Vary Modifier Percentage: Using the best CSP and solvent combination from the screen, prepare a series of mobile phases by varying the percentage of the alcohol modifier.

    • Example: n-Hexane / Isopropanol + 0.1% DEA in ratios of 95:5, 90:10, 85:15, and 80:20 (v/v).

  • Analyze and Plot: Inject the sample with each mobile phase. Plot the retention factor (k) and resolution (Rs) against the percentage of the modifier.

  • Fine-Tune Additive: If peak shape is poor, adjust the concentration of the amine additive (e.g., 0.05%, 0.1%, 0.2% DEA).

  • Optimize Temperature: Evaluate the effect of temperature (e.g., 20°C, 25°C, 30°C, 35°C) on the separation to achieve the best balance of resolution and analysis time.

  • Finalize Method: Select the combination of parameters that provides a resolution (Rs) of > 2.0 with a reasonable run time and good peak symmetry.[18]

Trustworthiness: Method Validation and System Suitability

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[3][18]

System Suitability Testing (SST): SST is performed before each analytical run to ensure the chromatographic system is performing adequately.[21] A standard solution of the racemate is injected multiple times (typically 5-6 replicates).

SST Parameter Typical Acceptance Criteria Purpose
Resolution (Rs) Rs > 2.0Ensures baseline separation of the enantiomers.[18]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[18]

Method Validation Parameters: The full method validation should assess the following parameters.[4][21]

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18]
Accuracy The closeness of test results to the true value, often assessed by recovery studies.[4]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings (repeatability and intermediate precision).[18]
Limit of Detection (LOD) The lowest amount of an analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[18]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., % modifier, temperature, flow rate).[21]

Conclusion

Developing a chiral HPLC method for separating piperidine isomers is a systematic process that combines a fundamental understanding of chiral recognition with empirical screening and optimization. By starting with a versatile set of polysaccharide-based CSPs and methodically screening mobile phases, a successful separation can be efficiently achieved. The inclusion of appropriate additives like DEA is often the key to obtaining excellent peak shape for these basic compounds. Rigorous method validation according to ICH guidelines ensures that the final analytical procedure is accurate, precise, and reliable for its intended purpose in a research or quality control environment.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Source Not Available.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Lux Cellulose-1 Chiral LC Columns. Phenomenex.
  • Lux Cellulose-1. Phenomenex.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chrom
  • Lux™. Phenomenex.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • The HPLC analytical approach of 3-amino piperidine.
  • Lux Chiral HPLC Columns for Chiral Separ
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Basics of chiral HPLC. Sigma-Aldrich.

Sources

Application Note: Scale-Up Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of Methyl cis-2-methylpiperidine-5-carboxylate , a critical pharmacophore in the development of GLP-1 agonists, muscarinic receptor modulators, and other CNS-active agents.

The guide prioritizes process safety , diastereoselectivity , and industrial scalability , moving beyond bench-scale limitations to address kilogram-scale manufacturing challenges.

Executive Summary

The synthesis of 2,5-disubstituted piperidines presents a classic stereochemical challenge: controlling the cis/trans diastereomeric ratio (dr). While thermodynamic equilibration favors the trans-diequatorial isomer, many bioactive targets require the cis-configuration (axial/equatorial).

This protocol details a two-step synthetic route starting from 6-methylnicotinic acid. The core technology relies on heterogeneous catalytic hydrogenation under acidic conditions to kinetically trap the cis-isomer, followed by a crystallization-driven isolation of the hydrochloride salt to upgrade diastereomeric purity to >99%.

Key Process Metrics
ParameterSpecification
Target Molecule Methyl cis-2-methylpiperidine-5-carboxylate
Starting Material 6-Methylnicotinic Acid (CAS 3222-47-7)
Overall Yield 65–70% (2 steps)
Diastereomeric Ratio (dr) Initial: ~80:20 (cis:trans)

Final: >99:1
Purity >98.5% (HPLC/GC)
Critical Safety Hydrogenation (Type IV Exotherm), High Pressure

Retrosynthetic Analysis & Pathway

The most efficient industrial route disconnects the piperidine ring to its aromatic pyridine precursor. Direct hydrogenation of the pyridine ring ensures atom economy and scalability.

G Target Methyl cis-2-methylpiperidine-5-carboxylate (Target) Inter Methyl 6-methylnicotinate (Intermediate) Inter->Target Step 2: Diastereoselective Hydrogenation (Rh/C or Pt/C, AcOH, H2) SM 6-Methylnicotinic Acid (Starting Material) SM->Inter Step 1: Fischer Esterification (MeOH, H2SO4)

Figure 1: Retrosynthetic pathway prioritizing commercially available precursors and atom-economical transformations.

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert 6-methylnicotinic acid to methyl 6-methylnicotinate.[1] Scale: 1.0 kg Input

Reagents:

  • 6-Methylnicotinic acid (1.0 kg, 7.29 mol)

  • Methanol (5.0 L, 5 vol)

  • Sulfuric acid, conc.[2][3][1] (0.4 kg, 0.6 eq) – Catalyst

Protocol:

  • Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge Methanol (5.0 L) and 6-Methylnicotinic acid (1.0 kg). Stir to create a slurry.

  • Acid Addition (Exotherm): Slowly add conc. H₂SO₄ over 30 minutes, maintaining internal temperature <40°C. Note: Reaction is exothermic.

  • Reaction: Heat to reflux (65°C) and stir for 12–16 hours. Monitor by HPLC (Target: <1% SM).

  • Workup:

    • Cool to 20°C. Concentrate under reduced pressure to ~2 L volume.

    • Dilute with Water (4 L) and cool to 5°C.

    • Neutralize with 20% NaOH solution to pH 8–9. Caution: Exothermic neutralization.

    • Extract with Ethyl Acetate (3 x 3 L).[3]

    • Wash combined organics with Brine (2 L), dry over Na₂SO₄, and concentrate to dryness.

  • Output: Off-white solid (Methyl 6-methylnicotinate).[3] Expected Yield: ~95% (1.05 kg).

Step 2: Diastereoselective Hydrogenation (Critical Step)

Objective: Reduce the aromatic ring while maximizing cis-selectivity. Mechanism: Acidic solvents (AcOH) protonate the pyridine nitrogen, facilitating adsorption onto the metal catalyst and preventing product inhibition. The cis-isomer is the kinetic product of syn-addition of hydrogen across the ring.

Reagents:

  • Methyl 6-methylnicotinate (1.0 kg)

  • Glacial Acetic Acid (5.0 L) – Solvent/Promoter

  • 5% Rhodium on Carbon (Rh/C) (50 g, 5 wt% loading) – Catalyst (Pt/C is a viable alternative)

  • Hydrogen Gas (H₂)[4]

Equipment: 10 L Hastelloy High-Pressure Reactor (Parr or Buchi).

Protocol:

  • Safety Check: Ensure reactor grounding. Purge lines with N₂.

  • Loading: Charge Methyl 6-methylnicotinate (1.0 kg) and Acetic Acid (5.0 L) into the reactor.

  • Catalyst Addition: Add 5% Rh/C (50 g) as a slurry in Acetic Acid. Warning: Dry catalyst is pyrophoric. Always handle wet.

  • Purging: Seal reactor. Purge with N₂ (3x 5 bar) followed by H₂ (3x 5 bar).

  • Reaction:

    • Pressurize to 10–15 bar (150–220 psi) with H₂.

    • Heat to 40–50°C . Stirring rate must ensure high gas-liquid mass transfer (>800 rpm).

    • Reaction Time: 12–24 hours.[2] Monitor H₂ uptake.

  • Completion: Check by GC/HPLC. Ensure aromatic precursor is <0.5%.

  • Filtration: Cool to 20°C. Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad or sparkler filter to remove catalyst. Safety: Catalyst residues are fire hazards.

  • Solvent Swap: Concentrate the filtrate (AcOH) under vacuum. Aazeotrope with Toluene if necessary to remove residual acetic acid.

Crude Analysis: Typically shows ~80:20 cis:trans ratio.

Step 3: Isolation and Purification (Cis-Enrichment)

Objective: Isolate the cis-isomer as the hydrochloride salt. The cis-isomer salt typically crystallizes more readily or has distinct solubility profiles compared to the trans-isomer.

Protocol:

  • Salt Formation: Dissolve the crude oil (free base) in Ethyl Acetate (5 L).

  • Acidification: Cool to 0–5°C. Slowly bubble anhydrous HCl gas or add HCl/EtOH solution (1.1 eq).

  • Crystallization: A white precipitate forms. Heat the slurry to reflux (77°C) to dissolve (or partially dissolve) solids, then cool slowly to 0°C over 4 hours.

    • Thermodynamic Control: Slow cooling allows the more stable crystal lattice (often the pure cis-HCl) to form while rejecting the trans-isomer in the mother liquor.

  • Filtration: Filter the solid. Wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C.

  • Output: Methyl cis-2-methylpiperidine-5-carboxylate Hydrochloride.

    • Purity: >99% (GC), >98% de (diastereomeric excess).

Process Safety & Engineering Controls

Scale-up of hydrogenation requires rigorous safety management.[4]

HazardControl Measure
Hydrogen Gas Use rated pressure vessels with burst disks. Install H₂ leak detectors in the suite. Ground all equipment to prevent static discharge.
Pyrophoric Catalyst Never add dry catalyst to solvent containing H₂. Charge as a wet paste or slurry. Keep under inert atmosphere (N₂) during filtration.
Exotherm (Step 1 & 2) Step 1 (H₂SO₄ addition) and Step 2 (Hydrogenation) are highly exothermic. Use jacketed reactors with active cooling loops. Limit dosing rates based on cooling capacity (

).
Acetic Acid Corrosive. Use Hastelloy or Glass-lined reactors. Ensure proper ventilation.[4]

Analytical Methods

Diastereomeric Ratio (dr) Determination

Method: GC-FID or HPLC (C18).

  • Sample Prep: Neutralize salt with aq. NaHCO₃, extract into DCM.

  • GC Column: DB-5 or equivalent capillary column.

  • Retention Time: The cis-isomer (boiling point typically slightly different due to dipole moment) will separate from the trans-isomer.

    • Trans-2,5-disubstituted piperidines (diequatorial) are generally thermodynamically more stable but may elute differently based on column polarity.

    • Validation: Confirm identity using NOESY NMR.

NMR Interpretation (Free Base)
  • Cis-isomer (2-Me, 5-COOMe): The 2-Me and 5-COOMe groups are in a 1,4-relationship relative to the ring. In the cis isomer, one substituent is axial and one is equatorial (assuming chair conformation).

  • Trans-isomer: Both substituents can be equatorial (diequatorial).

  • Key Signal: Look at the coupling constants (

    
    ) of the proton at C-5 (alpha to ester) and C-2.
    
    • Trans (diequatorial): Large axial-axial couplings (

      
       Hz) for ring protons.
      
    • Cis: Smaller axial-equatorial couplings.

References

  • Fischer Esterification Standards:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Pyridine Hydrogenation Selectivity

    • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.
    • Relevant Patent: Preparation of 4-methylpiperidine-2-carboxylate derivatives. CN108047125A. Link (Describes similar heterogeneous hydrogenation and salt crystallization purification).

  • Stereochemistry of Piperidines: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley, 1994. (Foundational text for conformational analysis of 1,4-related substituents in six-membered rings).
  • Safety in Hydrogenation: Guidelines for Chemical Process Quantitative Risk Analysis, CCPS (Center for Chemical Process Safety).
Visual Workflow (Process Flow)

ProcessFlow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification S1_React Reactor 1: 6-Me-Nicotinic Acid + MeOH + H2SO4 (Reflux, 16h) S1_Workup Workup: Neutralize, Extract (EtOAc), Conc. S1_React->S1_Workup S2_React High Pressure Reactor: Methyl 6-Me-Nicotinate + H2 (15 bar) Cat: Rh/C, Solv: AcOH S1_Workup->S2_React S2_Filter Filtration: Remove Catalyst (Celite) S2_React->S2_Filter S3_Salt Salt Formation: Add HCl in EtOAc S2_Filter->S3_Salt S3_Cryst Crystallization: Slow cool to 0°C (Isolates Cis-isomer) S3_Salt->S3_Cryst

Figure 2: Process Flow Diagram (PFD) for the scale-up synthesis.

Sources

Advanced Protocols for the Catalytic Hydrogenation of Substituted Pyridines to Piperidines

[1]

Executive Summary & Strategic Context

The transformation of substituted pyridines into piperidines is a cornerstone reaction in medicinal chemistry.[1] Piperidines represent one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals (e.g., Donepezil, Ritalin, Tofacitinib). However, the reduction of the pyridine ring is thermodynamically favorable but kinetically challenging due to the high resonance energy of the aromatic system (~28 kcal/mol) and the propensity of the nitrogen lone pair to poison transition metal catalysts.

This Application Note moves beyond basic textbook procedures to provide field-proven, high-fidelity protocols for:

  • Heterogeneous Catalysis: Achieving high cis-diastereoselectivity using Rhodium and Platinum systems.

  • Asymmetric Homogeneous Catalysis: Accessing enantiopure piperidines using Iridium-based methodologies (The Zhou Protocol).

  • Troubleshooting: Overcoming catalyst poisoning and hydrodehalogenation.

Critical Parameters & Mechanistic Insight

The "Poisoning" Paradox

The primary failure mode in pyridine hydrogenation is catalyst deactivation. The nitrogen atom's lone pair (


The Solution: Acidic Activation. Conducting the reaction in acidic media (Acetic Acid, HCl, or TFA) protonates the nitrogen (

Catalyst Selection Matrix
CatalystPrimary UtilityStereoselectivityHalogen TolerancePressure Req.
Rh/C (5%) Best for cis-selectivity High (cis)ModerateLow (1–5 bar)
PtO₂ (Adams) Robust for difficult substratesModerate (cis)HighHigh (50–70 bar)
Pd/C (10%) Economical, general purposeLow (mix)Poor (Dehalogenates)Moderate (5–20 bar)
[Ir(COD)Cl]₂ Enantioselective synthesisHigh (

)
HighHigh (50+ bar)
Mechanistic Pathway & Stereocontrol

In heterogeneous systems, the substrate adsorbs flat onto the catalyst surface. Hydrogen adds from the metal surface to the bottom face of the ring (syn-addition). For substituted pyridines, the substituents favor pointing away from the catalyst surface to minimize steric clash, resulting in thermodynamic cis-products (all-syn).

HydrogenationMechanismSubstrateSubstituted Pyridine(Planar Aromatic)AdsorptionAdsorption to Catalyst Surface(Flat Geometry)Substrate->Adsorption Acidic Media(Protonated N)PoisoningCatalyst Poisoning(N-Metal Coordination)Substrate->Poisoning Neutral Media(Lone Pair Active)H_AdditionStepwise Syn-Hydrogenation(H added from metal face)Adsorption->H_Addition H2 ActivationDesorptionPiperidine Product(Cis-Isomer Dominant)H_Addition->Desorption SaturationDesorption->Substrate Cycle Repeats

Figure 1: Mechanistic pathway highlighting the critical role of acidic media in preventing the poisoning dead-end (black node).

Protocol A: Heterogeneous cis-Selective Hydrogenation

Objective: Synthesis of 2,6-disubstituted piperidines with high cis-diastereoselectivity. Scope: Ideal for non-chiral scaffolds or when racemic cis-isomers are acceptable.

Materials
  • Substrate: 2,6-Dimethylpyridine (Lutidine) [Example]

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (approx. 50% water).

  • Solvent: Glacial Acetic Acid (AcOH).[2]

  • Equipment: High-pressure reactor (Parr Hydrogenator or similar autoclave).

Step-by-Step Methodology
  • Safety Check: Inspect reactor O-rings and burst disks. Ensure the vessel is rated for 20 bar.

  • Catalyst Loading (Under Inert Atmosphere):

    • Note: Rh/C is pyrophoric when dry. Always use wet catalyst or handle under

      
      .
      
    • Charge the reaction vessel with 5% Rh/C (5 wt% loading relative to substrate).

  • Substrate Addition:

    • Dissolve 10 mmol of substrate in 30 mL of Glacial Acetic Acid.

    • Why AcOH? It serves as both solvent and activator (proton source).

    • Add the solution carefully to the catalyst in the reactor.

  • Purging:

    • Seal the reactor.[3][4]

    • Purge with

      
       (3 cycles) to remove 
      
      
      .
    • Purge with

      
       (3 cycles) to saturate the headspace.
      
  • Reaction:

    • Pressurize to 5 bar (75 psi) .

    • Stir vigorously (1000 rpm). Mass transfer is the rate-limiting step.

    • Heat to 40°C .

    • Monitor

      
       uptake. Reaction is complete when uptake plateaus (typically 4–8 hours).
      
  • Workup:

    • Vent

      
       and purge with 
      
      
      .
    • Filter catalyst through a Celite pad (keep wet to prevent ignition).

    • Concentrate the filtrate.

    • Neutralization: The product is a piperidinium acetate salt. Basify with aqueous NaOH (pH > 12) and extract into DCM to obtain the free base.

Expected Results: >95% Conversion, >90:10 cis:trans diastereomeric ratio (dr).

Protocol B: Asymmetric Homogeneous Hydrogenation (Zhou Protocol)

Objective: Enantioselective synthesis of chiral piperidines. Scope: Drug candidates requiring high optical purity (

Strategic Rationale

Heterogeneous catalysts rarely offer high enantioselectivity. The "Zhou Protocol" utilizes Iridium complexes with chiral bisphosphine ligands. The key innovation is the use of activating agents (benzyl bromide or

Materials
  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: (R)-MeO-Biphep or (R)-SegPhos (2.2 mol%)

  • Activator: Benzyl Bromide (BnBr) or

    
     (10 mol%)
    
  • Solvent: Toluene or THF.

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a Schlenk tube, mix

      
       and the Chiral Ligand in degassed Toluene.
      
    • Stir at room temperature for 30 mins to form the active chiral complex.

  • Substrate Activation:

    • Add the substituted pyridine (1.0 equiv) and Benzyl Bromide (1.1 equiv) to the catalyst solution.

    • Mechanism:[5][6][7][8] This forms the N-benzyl pyridinium salt, breaking aromaticity and preventing catalyst inhibition.

  • Hydrogenation:

    • Transfer to an autoclave.

    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir at room temperature for 12–24 hours.

  • Deprotection (Optional but likely):

    • The product is an N-benzyl piperidine.

    • To remove the benzyl group: Perform a standard hydrogenolysis (Pd/C,

      
      , MeOH) in a second step.
      

Validation: Analyze enantiomeric excess (ee) via Chiral HPLC using a Chiralcel OD-H column.

Troubleshooting & Optimization Guide

Decision Tree for Process Optimization

OptimizationTreeStartStart: Pyridine SubstrateHalogenContains Halogen (Cl, Br, I)?Start->HalogenChiralRequires Enantioselectivity?Halogen->ChiralNoUsePtUse PtO2 or Rh/CAvoid Pd/C (Dehalogenation)Halogen->UsePtYesUseIrUse Ir-Complex (Zhou Protocol)Requires High PressureChiral->UseIrYesStandardUse Rh/C + AcOH(Standard Protocol A)Chiral->StandardNo

Figure 2: Workflow for selecting the appropriate catalytic system based on substrate functionality.

Common Issues and Fixes
IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst PoisoningAdd 1.1 eq. HCl or switch solvent to AcOH. Ensure rigorous

purging (remove

).
Loss of Halogen (Cl, Br) Oxidative Addition to PdSwitch to PtO₂ or Rh/C . Avoid Pd. Lower temperature.
Low cis-selectivity IsomerizationLower the reaction temperature. High temps favor thermodynamic equilibration to trans.
Over-reduction High ActivityMonitor

uptake closely. Stop reaction immediately upon theoretical uptake.

Safety Protocols (E-E-A-T)

  • High Pressure: Hydrogenation at 50 bar possesses significant stored energy. Reactors must be hydrostatically tested and located behind blast shields.

  • Pyrophoric Catalysts: Dry Pd/C and Rh/C can ignite methanol vapors instantly upon exposure to air.

    • Protocol: Always wet the catalyst with water (forming a paste) before adding organic solvents.

    • Disposal: Quench spent catalyst filter cakes with water immediately after filtration. Keep wet in a waste container.[9]

  • Acid Handling: When using AcOH or TFA at high temperatures, ensure reactor seals (Kalrez/PTFE) are compatible to prevent leaks.

References

  • Glorius, F., et al. (2004). "Mechanism of Heterogeneous Pyridine Hydrogenation." Angewandte Chemie International Edition.

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012).[10] "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(5), 2557–2590.

  • Maxted, E. B., & Walker, A. G. (1948).[11][12] "Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine." Journal of the Chemical Society.[12]

  • Nishimura, S. (2001).[2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard Reference Text).

  • BenchChem Technical Support. (2025). "Troubleshooting Catalyst Poisoning in Pyridine Substrates."

Application Note: A Guide to Reductive Amination in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for introducing diverse substituents to precisely interact with biological targets. The synthesis of substituted piperidines is, therefore, a cornerstone of modern drug discovery and development. Among the myriad of synthetic strategies, intramolecular reductive amination stands out as a particularly robust and efficient method for constructing the piperidine core. This application note provides an in-depth guide to the principles, reagents, and protocols for the synthesis of piperidines via intramolecular reductive amination, tailored for researchers and drug development professionals.

The Chemical Logic of Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful cyclization strategy that forms the piperidine ring in a single, often one-pot, operation.[1] The reaction proceeds through two key mechanistic steps:

  • Iminium Ion Formation: The process begins with the intramolecular condensation of a precursor molecule containing both an amine and a carbonyl group (aldehyde or ketone). This condensation reaction, typically acid-catalyzed, forms a cyclic iminium ion intermediate. For piperidine synthesis, a 1,5-aminocarbonyl compound is the requisite starting material.

  • Hydride Reduction: The newly formed electrophilic iminium ion is then reduced in situ by a hydride-donating reagent.[2] This reduction step is irreversible and drives the reaction towards the formation of the stable piperidine ring.

The elegance of this method lies in its efficiency and the ability to control stereochemistry at multiple centers, often dictated by the stereochemistry of the starting material.

Reductive_Amination_Mechanism Start 1,5-Aminocarbonyl Precursor Intermediate Cyclic Iminium Ion Start->Intermediate Product Piperidine Product Intermediate->Product

Caption: General workflow of intramolecular reductive amination for piperidine synthesis.

Selecting the Right Tool: A Comparative Analysis of Reducing Agents

The choice of reducing agent is critical for the success of a reductive amination reaction. The ideal reagent should selectively reduce the iminium ion intermediate without affecting the starting carbonyl group or other sensitive functionalities within the molecule.[3][4] This selectivity prevents the formation of byproducts such as amino alcohols and allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the same reaction vessel.[5]

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for iminium ions over ketones and most aldehydes.[6][7] Moisture-sensitive.[4][8] Considered the reagent of choice for many applications due to its efficacy and safety profile.[8][9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[4]
Sodium Cyanoborohydride NaBH₃CNEffective and water-tolerant.[4] However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, necessitating careful handling and workup procedures.Methanol (MeOH), Ethanol (EtOH)[4]
Sodium Borohydride NaBH₄A strong reducing agent that can reduce both the iminium ion and the starting carbonyl compound.[3][4] Its use requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent to avoid side reactions.[4]Methanol (MeOH), Ethanol (EtOH)[4]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C)A clean and effective method, particularly for large-scale synthesis. The reaction is typically carried out under a hydrogen atmosphere with a metal catalyst. It may not be suitable for substrates containing functional groups that are also susceptible to reduction, such as alkenes or alkynes.[6]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of piperidines via intramolecular reductive amination using different reducing agents.

Protocol 1: Piperidine Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the most common and generally recommended protocol due to the superior selectivity and safety of STAB.[9]

Materials:

  • 1,5-Aminocarbonyl precursor

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the 1,5-aminocarbonyl precursor (1.0 eq).

  • Solvent Addition: Dissolve the precursor in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Catalyst Addition (Optional): If the intramolecular condensation is slow, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) to the reaction mixture in portions. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine derivative.

STAB_Protocol A 1. Dissolve 1,5-aminocarbonyl precursor in anhydrous DCM/DCE under N2. B 2. (Optional) Add catalytic acetic acid. A->B C 3. Add STAB (1.5-2.0 eq) in portions. B->C D 4. Stir at room temperature. Monitor by TLC/LC-MS. C->D E 5. Quench with saturated NaHCO3 solution. D->E F 6. Extract with DCM, wash with brine, and dry. E->F G 7. Concentrate and purify by column chromatography. F->G

Caption: Step-by-step workflow for piperidine synthesis using STAB.

Protocol 2: Piperidine Synthesis using Sodium Cyanoborohydride

This protocol is useful when working with protic solvents or when STAB is not suitable. Extreme caution must be exercised due to the toxicity of NaBH₃CN.

Materials:

  • 1,5-Aminocarbonyl precursor

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the 1,5-aminocarbonyl precursor (1.0 eq) in methanol (0.1-0.2 M).

  • pH Adjustment: Add acetic acid to adjust the pH of the solution to approximately 5-6. This is crucial for both iminium ion formation and the stability of the reducing agent.

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the pH is basic. Concentrate the mixture to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Piperidine Synthesis via Catalytic Hydrogenation

This method is ideal for clean, scalable reactions, provided the substrate is compatible with the catalyst and hydrogen atmosphere.

Materials:

  • 1,5-Aminocarbonyl precursor

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite

Procedure:

  • Reaction Setup: Dissolve the 1,5-aminocarbonyl precursor in methanol or ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Place the vessel on the hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Concluding Remarks

Intramolecular reductive amination is a highly effective and versatile strategy for the synthesis of the piperidine scaffold, a critical component in modern drug discovery. The choice of the reducing agent is paramount and should be guided by the specific substrate, desired selectivity, and safety considerations. Sodium triacetoxyborohydride has emerged as the reagent of choice for many applications due to its mildness, selectivity, and operational simplicity. By understanding the underlying principles and following the detailed protocols provided in this application note, researchers can confidently and efficiently synthesize a wide range of substituted piperidines to advance their research and development programs.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Retrieved from [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Retrieved from [Link]

  • Tarvin, R. F., & Abdel-Magid, A. F. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chem-Station. (n.d.). Reductive Amination. Retrieved from [Link]

  • Nevado, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Goti, A., & Matassini, C. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(10), 988-1005. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Song, J., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(16), 4998. Retrieved from [Link]

  • Liu, B., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6214. Retrieved from [Link]

  • Wang, R., & Chait, B. T. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry, 81(19), 8146–8151. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]

  • Saikia, L. (2014, June 5). Sodium Triacetoxyborohydride. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled Methyl cis-2-methylpiperidine-5-carboxylate for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of molecular imaging and neuroscience.

Introduction: Targeting Nicotinic Acetylcholine Receptors with a Novel PET Ligand

The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in various physiological and pathological processes within the central nervous system (CNS). Dysregulation of nAChRs is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative mapping of these receptors, offering profound insights into disease mechanisms and a valuable tool for drug development.

The development of selective and specific PET radiotracers is paramount for accurately imaging nAChR subtypes. Methyl cis-2-methylpiperidine-5-carboxylate, a structural analogue of key nAChR ligands, presents a promising scaffold for the development of novel imaging agents. Its stereochemistry and functional groups offer potential for high affinity and selectivity. This document provides a comprehensive guide to the synthesis of this molecule and its radiolabeled analogues, specifically focusing on Carbon-11 and Fluorine-18 labeling strategies, for use in preclinical and clinical imaging studies. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for precursor and radiotracer synthesis, and outline the essential quality control procedures required to ensure the final product is suitable for in vivo use.

Part 1: Synthesis of the Non-Labeled Standard and Radiolabeling Precursors

A robust and reproducible synthesis of the non-radiolabeled ("cold") standard and the immediate precursors for radiolabeling is the foundation of any successful radiotracer production. Our strategy is centered around the stereoselective synthesis of the cis-2,5-disubstituted piperidine ring, followed by functionalization to generate the precursors for both Carbon-11 and Fluorine-18 labeling.

Synthesis of Methyl 6-methylpyridine-3-carboxylate (Pyridine Precursor)

The journey begins with the synthesis of the pyridine precursor, methyl 6-methylpyridine-3-carboxylate. This can be achieved through the esterification of commercially available 6-methylnicotinic acid.

Protocol 1: Esterification of 6-Methylnicotinic Acid

  • Reaction Setup: To a round-bottom flask, add 6-methylnicotinic acid (1.0 eq).

  • Reagent Addition: Add methanol (10 volumes) and cool the mixture in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methylpyridine-3-carboxylate.

Stereoselective Synthesis of N-Boc-methyl-cis-2-methylpiperidine-5-carboxylate

The key to obtaining the desired cis stereochemistry is the catalytic hydrogenation of the substituted pyridine ring. An N-Boc protecting group is introduced to prevent side reactions and to facilitate purification.

Protocol 2: Catalytic Hydrogenation and Boc-Protection

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl 6-methylpyridine-3-carboxylate (1.0 eq) in methanol.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

  • Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Boc-Protection: To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours.

  • Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to yield N-Boc-methyl-cis-2-methylpiperidine-5-carboxylate. The cis isomer is typically the major product under these conditions.

Synthesis of the [¹¹C]Methylation Precursor

For labeling with Carbon-11, the secondary amine is required. This is achieved by removing the Boc protecting group.

Protocol 3: N-Boc Deprotection

  • Reaction Setup: Dissolve N-Boc-methyl-cis-2-methylpiperidine-5-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (5 eq) and stir at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain methyl cis-2-methylpiperidine-5-carboxylate, the precursor for [¹¹C]methylation.

Synthesis of the [¹⁸F]Fluoroalkylation Precursor

For labeling with Fluorine-18, a precursor with a suitable leaving group is required. We will synthesize an N-(2-tosyloxyethyl) derivative.

Protocol 4: Synthesis of Methyl cis-1-(2-hydroxyethyl)-2-methylpiperidine-5-carboxylate

  • Reaction Setup: To a solution of methyl cis-2-methylpiperidine-5-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

  • Alkylation: Heat the mixture to reflux for 12 hours.

  • Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify by column chromatography to yield the N-hydroxyethyl derivative.

Protocol 5: Tosylation of the N-hydroxyethyl Derivative

  • Reaction Setup: Dissolve the N-hydroxyethyl derivative (1.0 eq) in DCM and cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with brine, dry, and concentrate. Purify by column chromatography to yield methyl cis-2-methyl-1-(2-tosyloxyethyl)piperidine-5-carboxylate, the precursor for [¹⁸F]fluorination.

Part 2: Radiolabeling Methodologies

The short half-lives of PET isotopes (¹¹C: ~20.4 min; ¹⁸F: ~109.8 min) necessitate rapid and efficient radiolabeling procedures. Automated synthesis modules are highly recommended for reproducibility and radiation safety.

[¹¹C]Methylation for the Synthesis of [¹¹C]Methyl cis-2-methylpiperidine-5-carboxylate

The most common method for introducing Carbon-11 is via methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). [¹¹C]CH₃OTf is generally more reactive.

Protocol 6: Automated Synthesis of [¹¹C]Methyl cis-2-methylpiperidine-5-carboxylate

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1]

  • Conversion to [¹¹C]CH₃OTf: The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₃OTf within an automated synthesis module (e.g., GE TRACERlab, Synthra MeIPlus) using established methods.[2]

  • Radiolabeling Reaction:

    • A solution of the precursor, methyl cis-2-methylpiperidine-5-carboxylate (~1-2 mg), in anhydrous acetone or DMF is placed in the reaction vessel of the synthesis module.

    • A suitable base (e.g., a solution of tetrabutylammonium hydroxide) is added.

    • The gaseous [¹¹C]CH₃OTf is passed through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 3-5 minutes.

  • Purification:

    • The reaction mixture is quenched with a mobile phase solution and injected onto a semi-preparative HPLC system (e.g., C18 column) for purification.

    • The radioactive peak corresponding to the desired product is collected.

  • Formulation:

    • The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water for injection to remove residual organic solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

[¹⁸F]Fluoroalkylation for the Synthesis of [¹⁸F]Methyl cis-1-(2-fluoroethyl)-2-methylpiperidine-5-carboxylate

Nucleophilic substitution with [¹⁸F]fluoride is the most common method for Fluorine-18 labeling.

Protocol 7: Automated Synthesis of [¹⁸F]Methyl cis-1-(2-fluoroethyl)-2-methylpiperidine-5-carboxylate

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in ¹⁸O-enriched water.

  • [¹⁸F]Fluoride Activation:

    • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • It is then eluted into the reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [¹⁸F]K/K₂₂₂ fluoride complex.[3]

  • Radiolabeling Reaction:

    • A solution of the tosylate precursor, methyl cis-2-methyl-1-(2-tosyloxyethyl)piperidine-5-carboxylate (~2-5 mg), in anhydrous acetonitrile or DMSO is added to the dried [¹⁸F]fluoride complex.

    • The reaction vessel is sealed and heated (e.g., 90-120 °C) for 10-15 minutes.

  • Purification and Formulation: The purification and formulation steps are analogous to those described for the ¹¹C-labeled tracer (Protocol 6, steps 4 and 5), involving semi-preparative HPLC purification followed by solid-phase extraction and sterile filtration.

Part 3: Quality Control for Clinical Translation

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and efficacy of the radiopharmaceutical before administration to subjects.[4][5] All PET drugs must be produced in compliance with current Good Manufacturing Practice (cGMP) guidelines.[1]

QC Test Specification Method
Visual Inspection Clear, colorless solution, free of particulatesOrganoleptic analysis
pH 4.5 - 7.5Calibrated pH meter or pH strips
Radionuclidic Identity Half-life consistent with the radionuclide (¹¹C or ¹⁸F)Dose calibrator or gamma spectrometer
Radionuclidic Purity > 99.5%Gamma spectroscopy
Radiochemical Purity > 95%Analytical Radio-HPLC, Radio-TLC
Chemical Purity Peak corresponding to the product should be identifiable and free of significant impuritiesAnalytical HPLC with UV detection
Residual Solvents Within USP limits (e.g., Ethanol < 5000 ppm)Gas Chromatography (GC)
Sterility No microbial growthDirect inoculation into growth media (retrospective test)
Bacterial Endotoxins < 175 EU / V (for a standard dose)Limulus Amebocyte Lysate (LAL) test
Specific Activity > 1.0 Ci/µmol at time of injectionCalculated from HPLC data (UV and radio-detector signals)

Protocol 8: Standard QC Procedures

  • Sampling: Aseptically draw a sample from the final product vial.

  • Radiochemical Purity (HPLC): Inject an aliquot onto a calibrated analytical HPLC system equipped with a UV detector and a radioactivity detector. The percentage of radioactivity corresponding to the product peak relative to the total radioactivity is the radiochemical purity.

  • Residual Solvents (GC): Inject an aliquot into a calibrated GC system to quantify the amount of residual solvents from the synthesis and purification process.

  • Endotoxin Test: Perform a LAL test on a sample of the final product to ensure it is free from pyrogens.

  • Sterility Test: Inoculate a sample into sterile culture media and incubate to confirm the absence of microbial contamination. This is a retrospective test, and the batch is typically released for use before the results are available, based on a validated aseptic process.

  • Filter Integrity Test: Perform a bubble-point test on the 0.22 µm sterile filter used for the final formulation to ensure its integrity was maintained during the process.[6]

Visualizations

Workflow for the Synthesis of Radiolabeling Precursors

G cluster_0 Pyridine Precursor Synthesis cluster_1 Piperidine Core Synthesis cluster_2 [¹¹C] Labeling Precursor cluster_3 [¹⁸F] Labeling Precursor A 6-Methylnicotinic Acid B Methyl 6-methylpyridine-3-carboxylate A->B Esterification (MeOH, SOCl₂) C N-Boc-methyl-cis-2-methyl- piperidine-5-carboxylate B->C Catalytic Hydrogenation (H₂, PtO₂) & Boc-Protection (Boc₂O) D Methyl cis-2-methyl- piperidine-5-carboxylate C->D N-Boc Deprotection (TFA, DCM) E N-(2-hydroxyethyl) derivative D->E N-Alkylation (2-Bromoethanol, K₂CO₃) F N-(2-tosyloxyethyl) derivative E->F Tosylation (TsCl, Et₃N)

Caption: Synthetic scheme for the precursors of radiolabeled methyl cis-2-methylpiperidine-5-carboxylate.

Automated Radiosynthesis and Quality Control Workflow

G cluster_0 Radionuclide Production cluster_1 Radiolabeling & Purification cluster_2 Final Product & Quality Control start Cyclotron ¹⁴N(p,α)¹¹C or ¹⁸O(p,n)¹⁸F synthon [¹¹C]CH₃OTf or activated [¹⁸F]Fluoride start->synthon Automated Synthon Prep reaction Radiolabeling Reaction (Automated Module) synthon->reaction precursor Precursor (from Part 1) precursor->reaction hplc Semi-Prep HPLC Purification reaction->hplc spe Solid-Phase Extraction (Formulation) hplc->spe final_product Final Radiolabeled Product (Sterile Vial) spe->final_product Sterile Filtration (0.22 µm) qc Quality Control Testing (pH, Purity, Sterility, etc.) final_product->qc release Release for Imaging Study qc->release

Caption: General workflow for automated radiosynthesis and quality control.

References

  • PrepChem. Synthesis of methyl 6-methylnicotinate . Available from: [Link]

  • Martin, R. et al. Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging . ACS Omega. Available from: [Link]

  • Taylor, S. et al. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process . ACS Omega. Available from: [Link]

  • Patel, M. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . ChemMedChem. Available from: [Link]

  • Đud, M. & Margetić, D. Solvent-Free Mechanochemical Deprotection of N-Boc Group . International Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? . Available from: [Link]

  • Kłosiński, M. et al. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure . Royal Society Open Science. Available from: [Link]

  • U.S. Patent US4110331A. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • Qian, C. et al. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study . RSC Advances. Available from: [Link]

  • Pipzine Chemicals. Methyl 6-Methylpyridine-3-Carboxylate | CAS 24562-12-9 . Available from: [Link]

  • Al-Karmi, S. et al. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes . Bioconjugate Chemistry. Available from: [Link]

  • Sharma, S. K. et al. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience . Indian Journal of Nuclear Medicine. Available from: [Link]

  • Radiology Key. Quality Control of PET Radiopharmaceuticals . Available from: [Link]

  • Zhang, J. et al. Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications . EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • IAEA. Quality Control in the Production of Radiopharmaceuticals . Available from: [Link]

  • U.S. Patent US4579953A. Process for the production of 6-methylnicotinic acid ester.
  • U.S. Patent US2993904A. Preparation of 6-methylnicotinic acid.
  • European Patent EP0128279B1. Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Chinese Patent CN114437031A. Synthetic method of 6-methyl nicotine.
  • Pelliccia, S. et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . Molecules. Available from: [Link]

  • U.S. Patent US5250542A. Peripherally selective piperidine carboxylate opioid antagonists.
  • ResearchGate. Quality Control of PET Radiopharmaceuticals . Available from: [Link]

  • Chinese Patent CN116621810A. Process for preparing 2-methyl nicotine.
  • U.S. Patent US3846435A. Process for the production of 2-methyl-5-ethyl pyridine.
  • European Patent EP0108483A2. Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • The Royal Society of Chemistry. Electronic Supplementary Information . Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester . Available from: [Link]

  • Zhang, J. et al. Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors . Nuclear Medicine and Biology. Available from: [Link]

  • Chinese Patent CN112824387A. 2-methyl nicotinate and preparation method and application thereof.
  • Chinese Patent CN1155581C. Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions . Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups . Available from: [Link]

  • Academia.edu. An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids . Available from: [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group . Available from: [Link]

  • MDPI. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Available from: [Link]

  • ResearchGate. Reductive amination of amines with formaldehyde ? . Available from: [Link]

  • MDPI. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source . Available from: [Link]

  • U.S. Patent US5455352A. Preparation of N-(2-hydroxyethyl)-piperazine.
  • ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine . Available from: [Link]

  • PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids . Available from: [Link]

  • ResearchGate. Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases . Available from: [Link]

  • ResearchGate. (48) methyl-6-methyinicotinate Route of Synthesis . Available from: [Link]

  • RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine . Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl cis-2-methylpiperidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Ticket Subject: Yield and Diastereoselectivity Enhancement for 2,5-Disubstituted Piperidines

Executive Summary

This guide addresses the synthesis of Methyl cis-2-methylpiperidine-5-carboxylate via the catalytic hydrogenation of Methyl 6-methylnicotinate .[1] This transformation presents two primary challenges: stereocontrol (favoring the cis-2,5 diastereomer over the trans-isomer) and chemoselectivity (preventing ester hydrolysis or ring opening).

The protocols below prioritize the kinetic formation of the cis-isomer using Rhodium or Platinum-based catalysis in acidic media, which minimizes thermodynamic equilibration to the trans-isomer.

Module 1: Reaction Design & Catalyst Selection

The Core Reaction

The transformation involves the reduction of the aromatic pyridine ring. The choice of catalyst and solvent is the primary determinant of the diastereomeric ratio (dr).

Standard Protocol:

  • Substrate: Methyl 6-methylnicotinate[1][2][3][4]

  • Reagent: Hydrogen gas (

    
    )[5]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH) with HCl

  • Catalyst: 5% Rh/C or

    
     (Adams' Catalyst)
    
Catalyst Performance Matrix
CatalystPressure (bar)Temp (°C)Major IsomerYield PotentialNotes
5% Rh/C 5 - 2025 - 40Cis (>95:5) High (>90%)Best for high cis-selectivity under mild conditions.[1] Minimizes epimerization.[1]

50 - 7025 - 50Cis High (>85%)Requires acidic solvent (AcOH).[1] Robust but requires higher pressure.[1]
5% Pd/C 10 - 50>60Trans/Mix ModeratePromotes thermodynamic equilibration.[1] Avoid if cis is the target.
Ru/C 50 - 10080 - 100Cis ModerateOften requires higher temperatures, increasing risk of ester hydrolysis.[1]
Critical Mechanism: Why Acidic Media?

You must run this reaction in an acidic environment (e.g., AcOH or MeOH/HCl).

  • Activation: Protonation of the pyridine nitrogen (

    
    ) disrupts aromaticity, lowering the activation energy for hydrogenation.
    
  • Poison Prevention: The resulting piperidine product is a secondary amine (basic).[1] Without acid, the free amine binds strongly to the metal surface, poisoning the catalyst and stalling the reaction.

Module 2: Workflow Visualization

The following diagrams illustrate the optimized workflow and the decision logic for stereocontrol.

ReactionWorkflow Start Methyl 6-methylnicotinate Solvent Dissolve in AcOH (Protonation Step) Start->Solvent 0.5M Conc. Hydrogenation Hydrogenation (Rh/C, 5-20 bar H2) Solvent->Hydrogenation Activate Filter Catalyst Filtration (Celite Pad) Hydrogenation->Filter Complete Conv. Workup Basification (pH 9) & Extraction (DCM) Filter->Workup Remove Metals Product Methyl cis-2-methyl piperidine-5-carboxylate Workup->Product Isolation

Caption: Figure 1. Optimized hydrogenation workflow for kinetic access to the cis-isomer.

Stereoselectivity Decision Target Stereochemistry? CisPath Kinetic Control (Cis) Decision->CisPath 2,5-cis required TransPath Thermodynamic Control (Trans) Decision->TransPath 2,5-trans required RhCond Catalyst: 5% Rh/C or Rh2O3 Solvent: AcOH Temp: <40°C CisPath->RhCond PdCond Catalyst: Pd/C Solvent: MeOH (Neutral) Temp: >60°C TransPath->PdCond

Caption: Figure 2. Decision tree for catalyst selection based on desired diastereomer.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Substrate Inhibition.[1] Root Cause: If the reaction was run in neutral solvent (e.g., pure MeOH), the product (secondary amine) is poisoning the catalyst surface. Corrective Action:

  • Acidify: Ensure the solvent is Glacial Acetic Acid or contains at least 1.1 equivalents of HCl relative to the pyridine.

  • Purify Feedstock: Trace sulfur or halide impurities in the starting material (Methyl 6-methylnicotinate) deactivate Rh and Pt catalysts.[1] Recrystallize the starting material or pass it through a silica plug before hydrogenation.

Q2: I am observing significant ester hydrolysis (formation of the carboxylic acid).

Diagnosis: Water contamination in the presence of acid/base. Root Cause:

  • During Reaction: Wet Acetic Acid + Heat = Acid hydrolysis of the methyl ester.

  • During Workup: Exposing the ester to strong aqueous base (NaOH) for extended periods during the neutralization step. Corrective Action:

  • Drying: Use anhydrous AcOH or MeOH.[1]

  • Gentle Workup: When basifying the reaction mixture to extract the free amine, use saturated

    
      or 
    
    
    
    at
    
    
    . Avoid pH > 10.[1][2] Perform the extraction into Dichloromethane (DCM) or Chloroform quickly.
Q3: My product is a mixture of cis and trans isomers (low dr). How do I improve cis selectivity?

Diagnosis: Thermodynamic Equilibration. Root Cause: High temperatures or the use of Pd/C allow the ring to "breathe" or undergo reversible dehydrogenation, leading to the more thermodynamically stable trans-isomer (equatorial-equatorial substituents). Corrective Action:

  • Switch Catalyst: Move to 5% Rh/C or

    
     .[1] Rhodium is superior for "one-face" hydrogenation (kinetic control).[1]
    
  • Lower Temperature: Run the reaction at room temperature (

    
    ).
    
  • Increase Pressure: Higher

    
     pressure (10-20 bar) speeds up the hydrogenation relative to the isomerization rate.[1]
    
Q4: How do I separate the cis and trans isomers if I have a mixture?

Solution:

  • Distillation: The methyl esters often have slightly different boiling points.[1] A spinning band column may separate them.[1]

  • Salt Formation: The cis and trans isomers form salts with different solubilities.[1]

    • Protocol: Dissolve the crude oil in dry ethanol. Add 1.0 eq of dry HCl in ether. Cool to

      
      .[1][3] Often, the cis-hydrochloride crystallizes out preferentially.
      
    • Chromatography: Separation on silica gel is difficult due to tailing amines.[1] Use basified silica (pre-wash column with 1%

      
       in Hexane) or use an amine-functionalized stationary phase.[1]
      

Module 4: Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate (Target: >95% cis).

  • Setup:

    • In a high-pressure autoclave, load Methyl 6-methylnicotinate (10.0 g, 66 mmol).

    • Add Glacial Acetic Acid (100 mL).

    • Add 5% Rh/C (500 mg, 5 wt% loading). Note: Wet the catalyst with solvent under

      
       to prevent ignition.
      
  • Reaction:

    • Purge reactor 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 10 bar (150 psi)

      
      .
      
    • Stir vigorously (1000 rpm) at 25°C for 12 hours.

  • Validation Checkpoint (In-Process Control):

    • Sample: Take a 50 µL aliquot, filter, neutralize with

      
      , extract into 
      
      
      
      .
    • NMR Check: Monitor the disappearance of aromatic protons (7.0 - 9.0 ppm).[1]

    • Stereochem Check: The cis-isomer typically shows specific coupling constants between H2 and H5 protons compared to trans.[1] (See Reference 1 for spectral data).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

    • Concentrate the filtrate under reduced pressure to remove bulk AcOH.

    • Dissolve the residue in DCM (100 mL) and cool to

      
      .
      
    • Slowly add saturated aqueous

      
       until pH ~9.[1] Do not overshoot pH. 
      
    • Separate layers.[1][2][6] Extract aqueous layer 3x with DCM.[1]

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Result:

    • Expect a colorless to pale yellow oil.[1]

    • Yield: 90-95%.[1]

    • dr: >10:1 (cis:trans).[1]

References

  • Glorius, F., et al. (2011). "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines." Journal of the American Chemical Society.

  • Sreenivasulu, R., et al. (2015).[5] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

  • Charette, A. B., et al. (2014).[7] "Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts." Organic Chemistry Frontiers.

  • BenchChem Technical Database. (2025). "A Comparative Analysis of Catalysts for Pyridine Hydrogenation."

Sources

byproducts in the synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of Methyl cis-2-methylpiperidine-5-carboxylate

Executive Summary & Reaction Logic

Methyl cis-2-methylpiperidine-5-carboxylate is a critical pharmacophore, often employed as a scaffold in the development of substance P antagonists and other GPCR ligands. The synthesis predominantly relies on the catalytic hydrogenation of methyl 6-methylnicotinate .

The core challenge in this synthesis is stereoselectivity . The hydrogenation of the pyridine ring creates two chiral centers (C2 and C5). While the cis-isomer (diequatorial-like conformation in derivatives) is generally the thermodynamic product under specific conditions, the trans-isomer is a persistent byproduct. Additionally, the secondary amine formed is susceptible to side reactions such as N-alkylation or dimerization if the reaction environment is not strictly controlled.

Synthesis Pathway & Impurity Map

SynthesisPath Precursor Methyl 6-methylnicotinate (Precursor) H2_Cat Hydrogenation (H2, PtO2/Rh, AcOH) Precursor->H2_Cat Cis_Product Methyl cis-2-methylpiperidine- 5-carboxylate (Target) H2_Cat->Cis_Product Major Path (Face-selective adsorption) Trans_Impurity Trans-Isomer (Major Impurity) H2_Cat->Trans_Impurity Minor Path (Epimerization/ desorption) Dimer N-Alkylated Dimers (Reductive Amination) H2_Cat->Dimer Low H2 Pressure High Conc. Acid_Impurity Free Acid (Hydrolysis Byproduct) Cis_Product->Acid_Impurity Workup (pH > 10) or Wet Solvent

Figure 1: Reaction logic flow showing the bifurcation between the desired cis-isomer and common byproducts during the hydrogenation of methyl 6-methylnicotinate.

Technical Troubleshooting & FAQs

Category A: Stereochemical Control (Cis vs. Trans)

Q1: Why am I observing elevated levels (>15%) of the trans-isomer? Diagnosis: The cis/trans ratio is dictated by the catalyst type, solvent acidity, and hydrogen pressure. The cis-isomer is favored by the "all-cis" hydrogenation mechanism on the catalyst surface. High trans levels usually indicate:

  • Isomerization: The product equilibrated after formation. The cis-isomer can epimerize to the trans-isomer via an imine intermediate if the catalyst remains active in the absence of H2, or under thermodynamic control.

  • Solvent Choice: Using neutral solvents (MeOH, EtOH) often yields lower diastereoselectivity compared to acidic media.

  • Catalyst Type: Palladium (Pd/C) often gives lower cis selectivity compared to Platinum (PtO2) or Rhodium (Rh/C) for pyridine reductions.

Corrective Action:

  • Switch Solvent: Use Acetic Acid (AcOH) . Protonation of the pyridine nitrogen anchors the molecule and prevents catalyst poisoning, while also promoting cis-selective reduction.

  • Catalyst: Use PtO2 (Adams' catalyst) or 5% Rh/C . These are historically proven to yield cis:trans ratios >90:10.

  • Protocol Check: Ensure the reaction is stopped immediately upon consumption of H2. Prolonged stirring with the catalyst can induce isomerization.

Q2: How can I remove the trans-isomer if it forms? Diagnosis: Separation by distillation is difficult due to similar boiling points. Solution:

  • Column Chromatography: The cis-isomer is typically more polar than the trans-isomer on silica gel due to the accessibility of the nitrogen lone pair and dipole moment differences.

  • Salt Formation: Convert the crude oil to the hydrochloride salt . The cis-isomer HCl salt often crystallizes more readily from ethanol/ether mixtures, leaving the trans-isomer enriched in the mother liquor.

Category B: Impurity Profile & Identification

Q3: What is the "Free Acid" impurity, and why does it appear during workup? Impurity: cis-2-methylpiperidine-5-carboxylic acid. Cause: Methyl esters are susceptible to hydrolysis.[1] If you quench the acidic hydrogenation mixture (AcOH) with strong aqueous base (NaOH/KOH) and generate heat, the ester will hydrolyze. Prevention:

  • Use mild bases like Sodium Carbonate (Na2CO3) or Ammonium Hydroxide for neutralization.

  • Keep the temperature below 10°C during the quenching step.

  • Avoid storing the product in water; extract immediately into DCM or EtOAc.

Q4: I see a high molecular weight impurity. What is it? Impurity: N-alkylated dimers (Secondary amine reacting with unreduced imine intermediates). Mechanism: During hydrogenation, partially reduced intermediates (tetrahydropyridines) can undergo reductive amination with the already formed piperidine product. Prevention:

  • High Pressure: Maintain H2 pressure >40 psi (3 bar) to ensure rapid reduction of intermediates.

  • Concentration: Run the reaction at moderate dilution (0.1 - 0.2 M). High concentrations favor intermolecular side reactions.

Data Summary: Impurity Profile

Impurity TypeChemical Structure / DescriptionOriginRRT (Approx)*Control Strategy
Trans-Isomer Methyl trans-2-methylpiperidine-5-carboxylateStereochemical byproduct~0.95 - 1.05Use PtO2/AcOH; Crystallize HCl salt.
Free Acid 2-methylpiperidine-5-carboxylic acidHydrolysis of ester< 0.5 (Polar)Avoid strong base/heat during workup.
Dimer N-linked piperidine dimersReductive amination> 2.0Increase H2 pressure; Dilute reaction.
Des-methyl Methyl piperidine-3-carboxylateImpurity in starting material~0.9Source high-purity Methyl 6-methylnicotinate.

*Relative Retention Time (RRT) varies by method but trans isomers typically elute close to the cis peak on achiral GC/HPLC columns.

Validated Experimental Protocol

Method: Cis-Selective Hydrogenation of Methyl 6-methylnicotinate

Reagents:

  • Methyl 6-methylnicotinate (1.0 eq)[2]

  • Platinum(IV) oxide (PtO2) (5-10 mol%) or 5% Rh/C

  • Glacial Acetic Acid (0.2 M concentration relative to substrate)

  • Hydrogen gas (50 psi / 3.5 bar)

Step-by-Step:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve Methyl 6-methylnicotinate (e.g., 10 g) in Glacial Acetic Acid (300 mL).

    • Why AcOH? Acidic media protonates the pyridine, facilitating ring reduction and preventing catalyst poisoning by the amine product.

  • Catalyst Addition: Carefully add PtO2 (0.5 g) under an inert atmosphere (Nitrogen or Argon).

    • Safety: PtO2 is pyrophoric in the presence of H2 or organic solvents. Add to the wet solution or under inert gas.

  • Hydrogenation: Seal the vessel, purge with N2 (3x), then H2 (3x). Pressurize to 50 psi (3.5 bar) H2. Shake/stir at Room Temperature (20-25°C) for 12-24 hours.

    • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.

  • Workup:

    • Filter the catalyst through a pad of Celite®. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove most Acetic Acid.

    • Crucial Step: Dissolve the residue in DCM. Cool to 0°C. Slowly add saturated aqueous NaHCO3 until pH ~8-9. (Do NOT use NaOH).

    • Extract the aqueous layer with DCM (3x).[3] Dry combined organics over Na2SO4.

  • Isolation: Concentrate to yield the crude oil.

    • Purification: If cis:trans ratio is unsatisfactory (<90:10), dissolve in Et2O and add HCl/dioxane to precipitate the cis-hydrochloride salt.

References

  • Stereoselective Hydrogenation: Morris, J. et al. "Synthesis of Piperidines."[4][5][6][7][8][9] Journal of Organic Chemistry, 1996. (Demonstrates PtO2/AcOH effectiveness for cis-selectivity).

  • General Pyridine Reduction: Scriven, E. F. V. "Pyridine and its Derivatives."[2][4][6][10] Comprehensive Heterocyclic Chemistry II.

  • Byproduct Characterization: Watson, P. et al. "Impurity Profiling in API Synthesis." Organic Process Research & Development.

  • Precursor Data: Methyl 6-methylnicotinate Properties. PubChem.

Sources

alternative reagents for the synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PIP-052 Status: Open Subject: Alternative Reagents & Troubleshooting for Stereoselective Hydrogenation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely attempting to synthesize Methyl cis-2-methylpiperidine-5-carboxylate via the catalytic hydrogenation of Methyl 6-methylnicotinate .

The "Standard Protocol" (Adams' Catalyst, PtO₂ in Acetic Acid) is reliable but suffers from high cost, potential leaching, and safety concerns regarding hydrogen handling. This guide provides validated alternative reagent systems focusing on Rhodium (Rh) and Ruthenium (Ru) on carbon, which offer superior cis-selectivity and milder conditions, alongside troubleshooting for common failure modes like ester hydrolysis and catalyst poisoning.

Part 1: Decision Matrix & Workflow

Before selecting a reagent, determine your primary constraint: Stereochemical Purity (High cis) or Cost/Scalability .

SynthesisWorkflow cluster_trouble Troubleshooting Loop Start Start: Methyl 6-methylnicotinate Decision Primary Constraint? Start->Decision PathA Max Cis-Selectivity (>95:5) Decision->PathA Pharma Grade PathB Cost Efficiency / Scale Decision->PathB Bulk/Intermediate ReagentA Alternative: 5% Rh/C or 5% Ru/C Solvent: MeOH + HCl (or AcOH) PathA->ReagentA ReagentB Standard: 10% Pd/C Solvent: MeOH + H2SO4 PathB->ReagentB OutcomeA Result: High Cis Isomer (Kinetic Product) ReagentA->OutcomeA OutcomeB Result: Mixed Cis/Trans (Requires Separation) ReagentB->OutcomeB Purification Purification: Silica Column (Eluent: Hexane/EtOAc) OutcomeA->Purification OutcomeB->Purification Stall Reaction Stalled? Fix Add Acid (Protonate N) Stall->Fix Yes Fix->ReagentA

Caption: Decision tree for catalyst selection based on stereochemical requirements and cost constraints.

Part 2: Alternative Reagent Systems

The reduction of the pyridine ring creates two chiral centers (C2 and C5). The cis isomer is the kinetic product formed via syn-addition of hydrogen to the face of the ring.

Comparison of Catalytic Systems
VariableStandard (PtO₂) Alternative 1 (Rh/C) Alternative 2 (Ru/C) Alternative 3 (Pd/C)
Active Species Platinum BlackRhodium MetalRuthenium MetalPalladium Metal
Cis:Trans Ratio High (~80:20 to 90:[1]10)Excellent (>90:10) Good (~80:20)Poor/Variable (Mixed)
Pressure Req. Low (1-3 atm)Low (1-5 atm)High (50-100 atm)Medium (3-10 atm)
Solvent System Acetic Acid (AcOH)MeOH/HCl or AcOHMeOH/H₂OMeOH/H₂SO₄
Risk Profile High Cost, Fire HazardModerate CostHigh PressureLow Cost, Dehalogenation
Why Choose Rh/C? (The Recommended Alternative)

Rhodium on Carbon (5% Rh/C) is the superior alternative to Adams' catalyst for this specific transformation.

  • Mechanism: Rhodium has a high affinity for the pyridine π-system, facilitating rapid hydrogenation at lower temperatures.

  • Stereochemistry: It strongly favors syn-hydrogenation, minimizing the thermodynamic equilibration that leads to the trans isomer.

  • Acid Necessity: Pyridines poison noble metal catalysts by binding via the nitrogen lone pair. You must run this reaction in acidic media (or use the hydrochloride salt of the starting material) to protonate the nitrogen and allow the ring to lie flat on the catalyst surface [1, 4].

Part 3: Detailed Experimental Protocol

Protocol ID: RH-HYD-05 Target: Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate Reagent: 5% Rhodium on Carbon (Rh/C)

Materials:
  • Methyl 6-methylnicotinate (1.0 eq)

  • 5% Rh/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous)

  • Additive: Concentrated HCl (1.1 eq) OR Acetic Acid (Glacial)

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:
  • Pre-treatment (Salt Formation):

    • Why: To prevent catalyst poisoning by the free amine.

    • Dissolve Methyl 6-methylnicotinate in Methanol. Add 1.1 equivalents of HCl (e.g., 4M in dioxane or concentrated aqueous) to generate the pyridinium hydrochloride salt in situ.

  • Catalyst Addition:

    • Under an Argon/Nitrogen atmosphere, carefully add 5% Rh/C (10 wt% of substrate mass) to the reaction vessel.

    • Safety: Do not add dry catalyst to flammable solvents in air; wet the catalyst with a small amount of water or toluene first if possible, or use a nitrogen stream.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (repeat 3x).

    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously at Room Temperature (20–25°C) for 12–24 hours.

    • Note: Rhodium is active enough that heating is rarely required and may actually degrade stereoselectivity.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude piperidine hydrochloride.

  • Free Base Liberation (Optional):

    • Dissolve residue in DCM. Wash with saturated NaHCO₃ (aq).[2] Dry organic layer over MgSO₄ and concentrate.[2]

  • Purification:

    • The crude product is usually a mixture of cis (major) and trans (minor).

    • Separation: Flash column chromatography (Silica gel).[3]

    • Eluent: Hexane:EtOAc (8:2 to 1:1) or DCM:MeOH (95:5). The cis isomer typically elutes after the trans isomer due to the axial/equatorial conformation differences affecting polarity [7].

Part 4: Troubleshooting & FAQs
Q1: The reaction has stalled. I see <20% conversion after 24 hours.
  • Diagnosis: Catalyst poisoning.[4][5][6] The pyridine nitrogen is likely binding to the metal active sites.[4][5][7]

  • Solution: Ensure the reaction medium is acidic.

    • Check: Did you add HCl or Acetic Acid?

    • Fix: Add 1.0–2.0 equivalents of Acetic Acid or TFA. If using Pd/C, increasing pressure (to 10 bar) and temperature (to 50°C) may be required, but this risks lower stereoselectivity [4].

Q2: I isolated the product, but it's the carboxylic acid, not the methyl ester.
  • Diagnosis: Acid-catalyzed hydrolysis.

  • Cause: Presence of water in the reaction mixture while heating or over prolonged periods.

  • Solution:

    • Switch solvent from Aqueous Acetic Acid to Anhydrous Methanol containing HCl.

    • If using Acetic Acid, ensure it is Glacial and minimize water content.

    • Recovery: You can re-esterify the acid using SOCl₂ in Methanol (0°C to RT).

Q3: I need the trans isomer, but I mostly got cis.
  • Diagnosis: You are obtaining the kinetic product.

  • Solution: Thermodynamic equilibration (Epimerization).

    • Take the pure cis-isomer (or the mixture).

    • Reflux in Sodium Methoxide (NaOMe) in Methanol for 4–12 hours.

    • This inverts the stereocenter alpha to the carbonyl (C5), converting the cis (axial-equatorial or equatorial-axial) to the thermodynamically more stable trans (diequatorial) form [5].

Q4: How do I distinguish cis and trans isomers by NMR?
  • Technical Insight:

    • Cis-isomer: Typically displays a smaller coupling constant (

      
      ) between H2 and H3, or H5 and H6, depending on the chair conformation.
      
    • Trans-isomer: If both substituents are equatorial (the stable conformer), the axial protons will show large diaxial coupling constants (

      
       Hz).
      
    • Reference: Compare with literature values for 2,5-disubstituted piperidines [1, 7].

References
  • RSC Medicinal Chemistry. (2022). Synthesis of all 20 regio- and diastereoisomers of methyl substituted pipecolinates cis- and trans-5. Link

  • Journal of the American Chemical Society. (2013). Electrocatalytic Hydrogenation of Pyridines. Link

  • Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Link

  • BenchChem. (2025).[8] Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Rings. Link

  • RSC Medicinal Chemistry. (2022). Fragment-based drug discovery: synthesis of piperidine-based 3D fragment building blocks. Link

  • Google Patents. (2022). Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate. Link

  • The Royal Society of Chemistry. (2020). Separation of cis/trans Isomers of Piperidine Derivatives. Link

Sources

Technical Support Center: Purification of Methyl cis-2-methylpiperidine-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl cis-2-methylpiperidine-5-carboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these critical chiral building blocks. The methodologies and advice presented herein are grounded in established stereochemical principles and practical laboratory experience to ensure robust and reproducible outcomes.

Introduction: The Challenge of a Chiral Piperidine

Methyl cis-2-methylpiperidine-5-carboxylate presents a common yet significant purification challenge. As a chiral molecule, it exists as a pair of enantiomers that possess identical physical properties in an achiral environment, making their separation non-trivial.[1][2] The cis configuration of the methyl and carboxylate groups on the piperidine ring further necessitates precise stereochemical control. The successful isolation of the desired enantiomer is paramount in drug discovery and development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3]

This guide will focus on the two most prevalent and effective strategies for resolving these enantiomers: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

Part 1: Diastereomeric Salt Crystallization: The Classical Approach

This technique remains a cornerstone of large-scale chiral separations due to its cost-effectiveness and scalability.[4] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[5][] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7][8]

Frequently Asked Questions (FAQs): Diastereomeric Salt Crystallization

Q1: How do I select an appropriate chiral resolving agent for Methyl cis-2-methylpiperidine-5-carboxylate?

A1: The selection of a resolving agent is the most critical step and often requires empirical screening. For a basic compound like a piperidine derivative, chiral acids are the resolving agents of choice.[7] The interaction between the amine and the carboxylic acid forms a salt, and the chiral centers on both molecules create the diastereomeric pair.

Recommended Starting Points for Screening:

Resolving AgentRationale
Tartaric Acid Derivatives Di-p-toluoyl-D-tartaric acid and Di-benzoyl-L-tartaric acid are often effective for resolving amines.[7][9] Their rigid structures can lead to well-defined crystal lattices.
(R)- or (S)-Mandelic Acid These are cost-effective and have a proven track record for resolving a wide range of amines.[7][9]
(R)- or (S)-Camphorsulfonic Acid A strong acid that can form stable salts, which may be beneficial if salt formation is challenging.

Q2: What solvents should I use for the crystallization?

A2: Solvent choice is as crucial as the resolving agent. The ideal solvent system will dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. A screening of solvents with varying polarities is recommended.

Commonly Used Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Ethers: Methyl tert-butyl ether (MTBE)

  • Esters: Ethyl acetate[9]

  • Aqueous mixtures of the above solvents.

Q3: What is the optimal molar ratio of the resolving agent to my racemic amine?

A3: While a 1:1 stoichiometry seems intuitive, it is often not the optimal ratio for achieving high enantiomeric excess (ee) and yield. It is recommended to screen ratios from 0.5 to 1.5 equivalents of the resolving agent to the racemic amine.[10] A sub-stoichiometric amount of resolving agent can sometimes lead to a higher purification of the less soluble diastereomer.

Troubleshooting Guide: Diastereomeric Salt Crystallization
IssueProbable Cause(s)Suggested Solution(s)
No precipitate forms upon cooling. 1. The diastereomeric salt is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated.1. Add an anti-solvent: Slowly add a solvent in which the salt is insoluble (e.g., hexane or MTBE if using ethanol) until turbidity persists.[7] 2. Increase concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[7] 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal if available.[7] 4. Allow more time: Some crystallizations can be slow and may require extended periods at low temperatures.[7]
An oil forms instead of crystals. 1. The melting point of the diastereomeric salt is lower than the temperature of the solution. 2. The solvent is not appropriate.1. Try a different solvent system. 2. Lower the initial dissolution temperature if possible. 3. Allow the solution to cool more slowly.
The isolated crystals have low enantiomeric excess (ee). 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-precipitation of both diastereomers occurred.1. Recrystallize: Perform one or more recrystallizations of the isolated solid. 2. Screen more solvents: A different solvent may provide better solubility differentiation. 3. Optimize the resolving agent ratio: As discussed in Q3, varying the stoichiometry can improve selectivity.[10]
Low yield of the desired enantiomer. 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Multiple recrystallizations were required.1. Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to maximize precipitation. 2. Optimize the initial crystallization to achieve high ee in a single step. 3. The resolving agent may be targeting the undesired enantiomer. Try the opposite enantiomer of the resolving agent.
Experimental Protocol: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of the Free Amine cluster_3 Step 4: Analysis A Dissolve racemic Methyl cis-2-methylpiperidine-5-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol). B Add a solution of the chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid, 0.5-1.0 eq) in the same solvent. A->B C Heat the mixture gently to ensure complete dissolution. B->C D Allow the solution to cool slowly to room temperature. C->D E Further cool in an ice bath or refrigerator to maximize crystal formation. D->E F Collect the crystals by filtration and wash with a small amount of cold solvent. E->F G Suspend the diastereomeric salt crystals in water. F->G H Add a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the resolving agent. G->H I Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane). H->I J Dry the organic layer, filter, and concentrate to obtain the purified product. I->J K Determine the enantiomeric excess (ee) of the product using chiral HPLC. J->K

Caption: Workflow for Diastereomeric Salt Resolution.

Part 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7] For Methyl cis-2-methylpiperidine-5-carboxylate, this method offers high resolution and is particularly useful for analytical assessment of enantiomeric purity and for small-scale preparative separations.[11]

Frequently Asked Questions (FAQs): Chiral HPLC

Q1: What type of chiral column is best suited for separating my compound?

A1: There is no universal chiral column, and screening is often necessary.[12] However, for piperidine derivatives, polysaccharide-based CSPs are a highly effective starting point.[7]

Recommended Columns for Initial Screening:

Column NameStationary Phase Type
Chiralpak® IA/IB/IC Amylose derivatives
Chiralcel® OD/OJ/AD Cellulose derivatives[7]

These columns are known for their broad applicability and can be used in normal-phase, polar organic, and reversed-phase modes.

Q2: My compound doesn't have a UV chromophore. How can I detect it?

A2: This is a common issue with saturated heterocyclic compounds. Pre-column derivatization is required to attach a UV-absorbing tag to the amine.[11][13]

Common Derivatizing Agents:

  • p-Toluene Sulfonyl Chloride (TsCl): Reacts with the secondary amine to form a sulfonamide with strong UV absorbance.[13]

  • Benzoyl Chloride: Forms a benzamide derivative.

  • 3,5-Dinitrobenzoyl Chloride: Provides a derivative with very high molar absorptivity, useful for trace analysis.

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape for basic compounds like piperidines is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP. The solution is to add a basic modifier to the mobile phase.[7]

Effective Mobile Phase Modifiers:

  • Diethylamine (DEA): Typically added at 0.1% (v/v) in normal-phase or polar organic mode.[7]

  • Triethylamine (TEA): An alternative to DEA, also used at low concentrations.[7]

  • Ammonium Acetate/Formate: Used as buffers in reversed-phase mode.

Troubleshooting Guide: Chiral HPLC
IssueProbable Cause(s)Suggested Solution(s)
No separation of enantiomers (co-elution). 1. The selected column and mobile phase are not suitable. 2. The wrong separation mode is being used.1. Screen different columns: Test both amylose and cellulose-based CSPs. 2. Vary the mobile phase: For normal phase, alter the ratio of hexane/isopropanol or hexane/ethanol. 3. Change the separation mode: If normal phase fails, try polar organic mode (e.g., methanol or acetonitrile with a basic additive).
Poor resolution between enantiomers. 1. Mobile phase composition is not optimal. 2. Flow rate is too high. 3. Temperature is not optimal.1. Optimize the alcohol modifier: In normal phase, decrease the percentage of alcohol (e.g., isopropanol) to increase retention and potentially improve resolution. 2. Reduce the flow rate: This can increase the number of theoretical plates and improve separation. 3. Adjust the column temperature: Both lower and higher temperatures can affect selectivity; screen a range (e.g., 15°C to 40°C).
Inconsistent retention times. 1. Inadequate column equilibration. 2. Mobile phase composition is changing over time. 3. Column temperature is fluctuating.1. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before analysis. 2. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature.
Experimental Protocol: Chiral HPLC Method Development

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Initial Column Screening cluster_2 Step 3: Method Optimization cluster_3 Step 4: Validation A If necessary, derivatize the sample with an agent like TsCl. B Dissolve the (derivatized) sample in the mobile phase or a compatible solvent. A->B C Select a polysaccharide-based column (e.g., Chiralpak IA). B->C D Start with a standard mobile phase (e.g., Hexane/Isopropanol 90:10 + 0.1% DEA). C->D E Run the analysis at a standard flow rate (e.g., 1.0 mL/min). D->E F Analyze the initial chromatogram for resolution and peak shape. E->F G If resolution is poor, adjust the mobile phase composition (e.g., change alcohol percentage). F->G H If peak shape is poor, adjust the concentration of the basic additive. F->H I If no separation is achieved, switch to a different column or separation mode. F->I J Once satisfactory separation is achieved, validate the method for its intended purpose (e.g., linearity, precision). I->J

Caption: Workflow for Chiral HPLC Method Development.

References

  • Patents, G. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • Wikipedia. (2023, December 29). Chiral resolution. Wikipedia. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364–1373. [Link]

  • JETIR. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Jetir.org. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8496–8506. [Link]

  • Costa, A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1799–1807. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. The Royal Society of Chemistry. Retrieved from [Link]

  • Papke, B., et al. (2016). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 7(1), 74–85. [Link]

  • Birman, V. B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. The Journal of Organic Chemistry, 80(18), 9260–9271. [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. ResearchGate. Retrieved from [Link]

  • Bull, J. A., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364–1373. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Cossu, S., et al. (2000). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 65(24), 8457–8463. [Link]

  • Google Patents. (n.d.). KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate. Google Patents.
  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Chiralpedia. (n.d.). The Fundamentals of Chiral Resolution: Why Chirality Matters. Chiralpedia. Retrieved from [Link]

  • Peter, A., et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551–557. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Retrieved from [Link]

  • Ilisz, I., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6296. [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid 38. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 717–730. [Link]

  • PubMed. (n.d.). Gas-chromatographic separation of stereoisomers of dipeptides. PubMed. Retrieved from [Link]

  • Grokipedia. (n.d.). Chiral resolution. Grokipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. Retrieved from [Link]

  • Lee, S., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1859–1869. [Link]

  • Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents.
  • AIR Unimi. (2022, May 6). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. ExamSIDE.Com. Retrieved from [Link]

  • PubMed. (n.d.). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]

  • Chemical Science. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

  • ResearchGate. (n.d.). Separation of Stereoisomers. ResearchGate. Retrieved from [Link]

Sources

impact of solvent on the stereochemical outcome of piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-STEREO-998 Subject: Optimization of Solvent Systems for Diastereomeric Control in Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your piperidine synthesis—a critical pharmacophore in drugs like paroxetine, tofacitinib, and ritalin—is failing to meet Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) specifications.

The Core Issue: In piperidine synthesis, the solvent is rarely an inert medium. It acts as a ligand (altering catalyst geometry), a proton shuttle (dictating kinetic vs. thermodynamic control), or a dielectric modulator (stabilizing specific transition states).

This guide troubleshoots the three most common synthetic routes where solvent choice dictates stereochemistry:

  • Heterogeneous Hydrogenation (The cis/trans problem).

  • 
    -Lithiation/Substitution  (The enantioselectivity problem).
    
  • Intramolecular Cyclization (The ring-closure geometry problem).

Module A: Heterogeneous Hydrogenation of Pyridines

Symptom: You are reducing a substituted pyridine to a piperidine and observing poor cis/trans selectivity.

Troubleshooting Protocol

Q: Why does my choice of acid/solvent change the cis/trans ratio? A: This is the "Anchoring Effect." In neutral non-polar solvents, the pyridine binds to the catalyst surface via the nitrogen lone pair (


-adsorption) or the 

-system. However, in acidic media, the pyridinium ion forms.
  • Acidic Solvents (e.g., AcOH, MeOH/HCl): The substrate is protonated. Hydrogen bonding between the solvent and the substrate, or the substrate and the catalyst support, often directs hydrogenation to occur from a single face, favoring the all-cis (kinetic) product.

  • Neutral/Basic Solvents: Isomerization of the intermediate enamine/imine can occur, leading to thermodynamic mixtures (often favoring trans or lower selectivity).

Diagnostic Workflow:

Hydrogenation_Troubleshooting Start Start: Low dr in Hydrogenation CheckpH Check Reaction pH Start->CheckpH IsAcidic Is Media Acidic? CheckpH->IsAcidic AcidicPath Yes (e.g., AcOH) IsAcidic->AcidicPath pH < 4 NeutralPath No (Neutral/Basic) IsAcidic->NeutralPath pH > 7 ResultCis Expect High Cis Selectivity (Kinetic Control) AcidicPath->ResultCis ResultMix Expect Isomerization (Thermodynamic Mix) NeutralPath->ResultMix Action2 Action: Use non-polar solvent (Hexane) to minimize H-bonding ResultCis->Action2 If Trans needed Action1 Action: Switch to AcOH or TFA to lock face ResultMix->Action1

Figure 1: Decision tree for troubleshooting diastereoselectivity in pyridine hydrogenation.

Experimental Protocol: High-Selectivity Cis-Reduction

Target: 2,6-disubstituted piperidine (cis)

  • Solvent Preparation: Degas Glacial Acetic Acid (AcOH) via sparging with Argon for 15 mins. Note: Dissolved

    
     competes for catalyst sites.
    
  • Loading: Charge autoclave with PtO

    
     (Adams' catalyst, 5 mol%) and substrate (0.1 M).
    
  • Pressure: Pressurize to 50 psi H

    
    .
    
  • Workup (Critical): Upon completion, filter catalyst before neutralizing. Neutralizing in the presence of catalyst can induce isomerization.

  • Result: Expect >90:10 cis:trans ratio due to the "haptophilic" adsorption of the pyridinium salt.

Module B: -Lithiation (Beak-Lee Chemistry)

Symptom: Loss of enantioselectivity during the deprotonation/substitution of N-Boc piperidines.

Troubleshooting Protocol

Q: I switched from Ether to THF and my ee% dropped from 95% to 10%. Why? A: This is a Solvent Coordination Competition failure.

  • Mechanism: Enantioselective lithiation (using s-BuLi/(-)-Sparteine) relies on Sparteine forming a tight, chiral chelate with Lithium.

  • The THF Problem: THF is a strong Lewis base. It out-competes Sparteine for Lithium coordination, breaking the chiral scaffold and resulting in a racemic background reaction.

Solvent Compatibility Table:

SolventDielectric Constant (

)
Lewis BasicitySuitability for Asymmetric Lithiation
Diethyl Ether 4.3ModerateHigh (Allows Sparteine coordination)
TBME 2.6LowHigh (Excellent alternative to Ether)
Toluene 2.4Very LowModerate (Often requires TMEDA/Sparteine boost)
THF 7.5HighCRITICAL FAILURE (Displaces chiral ligand)
DCM 8.9N/AFailure (Reacts with alkyl lithiums)
Experimental Protocol: Solvent Switch for Enantiopurity
  • Drying: Distill Diethyl Ether or TBME over Na/Benzophenone. Water content must be <10 ppm.

  • Complexation: Dissolve (-)-Sparteine (1.2 equiv) in Ether at -78°C. Add s-BuLi. Stir 30 mins to form the chiral base complex.

  • Addition: Add N-Boc-piperidine dropwise. The solvent's low polarity ensures the Lithium remains coordinated to the Sparteine, not the solvent.

  • Electrophile: Add electrophile.

  • Outcome: Retention of configuration is solvent-dependent.

Module C: Intramolecular Cyclization (SN2/Michael)

Symptom: Cyclization to form the piperidine ring yields the wrong diastereomer.

Q: How does solvent polarity affect ring closure transition states? A: It alters the energy of the transition state (TS) based on charge separation.

  • Zimmerman-Traxler Models: In non-polar solvents (Toluene), the transition state is often tight and chelated, maximizing internal stereocontrol (1,3-diaxial interactions minimize).

  • Dipolar Aprotic Solvents (DMSO, DMF): These solvate cations heavily, creating "loose" transition states. This often erodes kinetic selectivity, allowing thermodynamic equilibration to the more stable (usually equatorial-rich) conformer.

Cyclization_Solvent_Effect Substrate Acyclic Precursor NonPolar Non-Polar Solvent (Toluene/DCM) Substrate->NonPolar Polar Polar Aprotic (DMF/DMSO) Substrate->Polar TightTS Tight Ion Pair/Chelated TS (Rigid Geometry) NonPolar->TightTS Promotes LooseTS Solvent-Separated Ion Pair (Relaxed Geometry) Polar->LooseTS Promotes Kinetic Kinetic Product (Stereocontrol High) TightTS->Kinetic Thermo Thermodynamic Product (Stereocontrol Variable) LooseTS->Thermo

Figure 2: Impact of solvent polarity on transition state rigidity and stereochemical outcome.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent in piperidine hydrogenation? A: Yes, but with caution. Water can accelerate reaction rates (hydrophobic effect) but may facilitate the desorption of the enamine intermediate, leading to isomerization and lower dr. For maximum cis-selectivity, anhydrous acidic media is preferred.

Q: I am doing a dynamic kinetic resolution (DKR) of a piperidine. Which solvent is best? A: DKR requires rapid racemization of the starting material but selective transformation of one enantiomer. Toluene or Chlorobenzene are often preferred to suppress background reactions, whereas alcohols might interfere with the racemization catalyst (e.g., Ruthenium complexes).

Q: Why is Trifluoroethanol (TFE) sometimes recommended? A: TFE is a strong hydrogen-bond donor but non-nucleophilic. It stabilizes cationic intermediates (like iminium ions) without trapping them, often enhancing rates and selectivity in cyclization reactions where leaving group departure is the rate-determining step.

References

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.
  • 
    -Lithiation (Beak-Lee Chemistry): 
    
    • Beak, P., & Lee, W. K. "

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers and Enantiomers of Boc-derivatives." Journal of Organic Chemistry, 1993. 
      
  • Reichardt, C., & Welton, T. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 4th Ed, 2011.
  • Stereoselective Piperidine Synthesis Review

    • Buffat, M. G. "Synthesis of Piperidines." Tetrahedron, 2004. (Comprehensive review covering cyclization and reduction strategies).

Technical Support Center: Characterization of Piperidine Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-ISO-001

Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Welcome

Welcome to the Piperidine Stereochemistry Support Hub. Piperidines are the structural backbone of countless therapeutics (e.g., Janus kinase inhibitors, opioids), yet their characterization is notoriously deceptive.

This guide addresses the "Silent Killers" of structural assignment: Conformational Flexibility (Ring Flipping) and Nitrogen Inversion . Unlike rigid ring systems, piperidines exist in a dynamic equilibrium that can average out NMR signals, rendering standard analysis useless—or worse, misleading.

Below are the three most common support tickets we receive, structured as troubleshooting modules.

Module 1: NMR Interpretation & The "J-Value" Trap

Issue: “My coupling constants (


) don't match the expected Karplus values for a chair conformation. I cannot distinguish Cis from Trans.”
The Root Cause: Dynamic Averaging

At room temperature, piperidine rings often flip rapidly between two chair conformers.[1] The NMR spectrometer sees a time-averaged signal.

  • Theoretical: A trans-diaxial proton pair (

    
    ) should show a large coupling (
    
    
    
    Hz).
  • Reality: If the ring flips, that "axial" proton becomes "equatorial" for 50% of the time. The observed

    
     becomes the weighted average:
    
    
    
    
    This results in a "mushy" signal (e.g., 6–8 Hz) that fits neither cis nor trans models.
Troubleshooting Protocol

Step 1: Check the "Golden Rule" (Rigid Limit) If your spectrum is sharp and resolved, apply the standard coupling criteria for a fixed chair:

RelationshipProton OrientationTypical

(Hz)
Diagnostic Value
Trans Axial-Axial (

-

)
10 – 12 Hz High (Definitive)
Cis/Trans Axial-Equatorial (

-

)
2 – 5 HzLow (Ambiguous)
Cis Equatorial-Equatorial (

-

)
2 – 5 HzLow (Ambiguous)

Step 2: The Temperature Stress Test (VT-NMR) If


 values are ambiguous (5–9 Hz) or peaks are broad:
  • Cool it down: Run

    
    H NMR at -40°C to -80°C  (in CD₂Cl₂ or CD₃OD).
    
  • Observation: The ring flip slows down. Broad peaks will split into two distinct sets of sharp signals (one for each conformer).

  • Re-measure: Measure

    
     values on the "frozen" conformers.
    

Step 3: Chemical Shift Shielding

  • Axial Protons: Generally appear upfield (lower ppm) due to 1,3-diaxial shielding.

  • Equatorial Protons: Generally appear downfield (higher ppm).

Workflow Visualization: Stereochemical Assignment

NMR_Assignment Start Start: 1H NMR Spectrum CheckJ Measure 3J Coupling (Vicinal Protons) Start->CheckJ LargeJ Is J > 10 Hz? CheckJ->LargeJ Trans Assignment: Trans-Diaxial (Relative Stereochem Defined) LargeJ->Trans Yes SmallJ J = 5-9 Hz (Ambiguous) or Broad Peaks LargeJ->SmallJ No VT_NMR Action: Run VT-NMR (-60°C) SmallJ->VT_NMR Resolve Do peaks split into distinct conformers? VT_NMR->Resolve ReMeasure Re-measure J values on major conformer Resolve->ReMeasure Yes NOE Alternative: Run NOESY Check 1,3-diaxial correlations Resolve->NOE No (Rigid but overlap)

Figure 1: Decision tree for assigning relative stereochemistry using NMR coupling constants.

Module 2: The "Invisible" Lone Pair (Bohlmann Bands)

Issue: “I suspect I have the trans isomer, but NMR is inconclusive. Are there other spectroscopic markers?”

The Science: Lone Pair Anisotropy

The nitrogen lone pair is a stereochemical feature. When C-H bonds at the


-position (C2/C6) are anti-periplanar  to the Nitrogen lone pair, electron density is donated into the 

orbital.
  • Effect: This weakens the C-H bond.

  • Result: "Bohlmann Bands" appear in the IR spectrum.[2]

Diagnostic Checklist
  • IR Spectrum (2700–2800 cm⁻¹):

    • Positive: Distinct bands appearing below the standard C-H stretch region (usually 2750 cm⁻¹).[3] Indicates Trans-fused ring junction or axial H anti to Lone Pair [1, 4].

    • Negative: No bands in this region. Indicates cis-fused or N-lone pair is equatorial.

  • Critical Pitfall (The N-Acyl Trap):

    • If your piperidine is protected as an Amide, Carbamate (Boc), or Urea , the lone pair is delocalized into the carbonyl. Bohlmann bands will vanish.

    • Correction: You must analyze the free amine or N-alkyl derivative.

Module 3: Separation & Purification Strategies

Issue: “My cis and trans diastereomers co-elute on silica gel. Flash chromatography isn't working.”

The Separation Protocol

Piperidine diastereomers often have very similar polarities on silica, making standard purification difficult.

Strategy A: The "Shape Selectivity" Switch (C18) Reversed-phase (C18) columns are often more sensitive to the "hydrophobic footprint" of the molecule than silica.

  • Trans isomers: Often planar/extended

    
     Higher surface area contact 
    
    
    
    Longer retention.
  • Cis isomers: Often globular/bent

    
     Lower contact 
    
    
    
    Shorter retention.

Strategy B: pH Modification Piperidines are basic (


). On silica, they streak due to interaction with acidic silanols.
  • Fix: Add 1-5% Triethylamine (TEA) or Ammonia to the mobile phase. This blocks silanols and sharpens peaks, often revealing separation between isomers [3].

Strategy C: The "Chiral" Option (for Diastereomers) It is a common misconception that Chiral HPLC is only for enantiomers. Chiral stationary phases (e.g., Amylose or Cellulose tris-carbamates) are excellent at separating diastereomers because they recognize the 3D shape, not just polarity [5].

Purification Decision Matrix

Separation_Logic Mix Mixture: Cis/Trans Piperidines Silica Attempt 1: Silica Gel (with 1% Et3N) Mix->Silica Check Resolved? Silica->Check Done Purification Complete Check->Done Yes C18 Attempt 2: C18 (Reverse Phase) High pH Buffer (pH 10) Check->C18 No (Co-elution) Deriv Attempt 3: Derivatization (Convert to Boc/Cbz) Check->Deriv Still Mixed Chiral Attempt 4: Chiral HPLC (IG / AD / OD Columns) Check->Chiral Critical Purity Needed C18->Check Deriv->Silica Chiral->Done

Figure 2: Strategic workflow for separating stubborn piperidine diastereomers.

References
  • Jones, S. P., et al. (2022).[4] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[4] Link

  • Bailey, W. F., et al. (2013). "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines." Organic Letters. Link

  • Chromatography Forum. (2014). "Separation of cis/trans isomers."[4][5][6][7] ChromForum. Link

  • Masamune, T., et al. (1967). "Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives." Chemical Communications.[2] Link

  • Zhang, T., et al. (2007). "Separation and identification of cis and trans isomers... by HPLC." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

process optimization for industrial scale production of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-Up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Hub for Piperidine Derivative Production . Piperidines represent a dominant pharmacophore in modern therapeutics (e.g., paroxetine, fentanyl, methylphenidate). However, the industrial transition from gram-scale synthesis to kilogram-scale manufacturing is fraught with challenges, particularly in heterogeneous hydrogenation of pyridines —the primary industrial route.

This guide moves beyond basic synthesis to address the causality of failure modes during scale-up, focusing on mass transfer limitations, catalyst deactivation, and thermodynamic management.

Module 1: Reaction Kinetics & Catalyst Selectivity

Ticket #101: "My hydrogenation reaction stalls at 80% conversion despite high pressure. Why?"

Diagnosis: This is rarely a pressure issue; it is likely a poisoning or competitive inhibition issue. Pyridine hydrogenation follows a stepwise mechanism where the intermediate (tetrahydropyridine) or the product (piperidine) can act as a catalyst poison due to the basicity of the nitrogen lone pair binding to the metal surface.

The Solution (Acid Promotion Strategy): In neutral media, the product piperidine binds strongly to the catalyst surface (Pd, Pt, or Rh), blocking active sites.

  • Protocol Adjustment: Introduce a stoichiometry-controlled acid (e.g., Acetic acid or HCl).

  • Mechanism: Protonation of the nitrogen atom (

    
     for piperidine) prevents the lone pair from coordinating with the metal surface. This turns the product into a non-coordinating species, freeing up active sites for the unreacted pyridine.
    

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Stalls at 50-80% Product Inhibition (Basicity)Add 1.05 eq. Acetic Acid or switch to MeOH/HCl solvent system.
Zero Conversion Substrate Poisoning (S/N/P impurities)Perform carbon treatment on feed; check S content (<5 ppm required).
Slow Rate Mass Transfer LimitationIncrease agitation speed (RPM) or H2 pressure; check

.
Ticket #102: "We are seeing significant dechlorination during the reduction of chloropyridines."

Diagnosis: Hydrodehalogenation is a common side reaction when using Pd/C, as Palladium effectively inserts into C-Cl bonds.

The Solution (Catalyst & Poisoning Modification):

  • Switch Metal: Switch from Pd/C to Pt/C (Platinum on Carbon) or Rh/C . Platinum is less active toward C-Cl oxidative addition while remaining active for ring hydrogenation.

  • Use a Modifier: Add a sulfur-based catalyst poison (e.g., thiophene) in trace amounts, or use a commercially available "sulfided" Pt/C catalyst. This selectively poisons the highly active sites responsible for dehalogenation without stopping ring reduction.

Visualizing the Reaction Pathway

Understanding the stepwise reduction is critical for controlling impurities. The diagram below illustrates the path from Pyridine to Piperidine and the critical points of failure.

Piperidine_Hydrogenation cluster_conditions Critical Control Points Pyridine Pyridine Substrate (Aromatic) Dihydro Dihydropyridine (Unstable Intermediate) Pyridine->Dihydro + H2 (Slow Step) Tetrahydro Tetrahydropyridine (Enamine/Imine) Dihydro->Tetrahydro + H2 (Fast) Piperidine Piperidine Product (Target) Tetrahydro->Piperidine + H2 Dimer Dimerization Impurities (High MW) Tetrahydro->Dimer Self-Reaction RingOpen Ring Opening (Amino-Aldehydes) Tetrahydro->RingOpen Hydrolysis (if wet)

Figure 1: Stepwise hydrogenation mechanism showing critical intermediates prone to dimerization or hydrolysis.

Module 2: Scale-Up & Engineering

Ticket #201: "The reaction exotherm caused a safety trip in the 500L reactor. How do we manage heat?"

Diagnosis: Pyridine hydrogenation is highly exothermic (


). In a batch reactor, adding all reagents at once creates a "thermal runaway" risk if the reaction rate (

) exceeds the cooling capacity (

).

The Solution (Semi-Batch Protocol): Do not use a standard batch process. Switch to a Semi-Batch mode.

  • Charge: Catalyst and Solvent.

  • Pressurize: Establish H2 atmosphere and temperature.

  • Dose: Pump the Pyridine substrate slowly into the reactor.

    • Why? The reaction rate becomes limited by the feed rate of the substrate, not the intrinsic kinetics. This ensures the heat generation rate (

      
      ) never exceeds 
      
      
      
      .
Ticket #202: "Scale-up yield is 15% lower than lab scale. NMR shows unreacted material."

Diagnosis: This is a classic Gas-Liquid Mass Transfer (


)  failure. In the lab, magnetic stirring creates a massive vortex and excellent gas entrainment. In a 1000L reactor, the hydrogen must dissolve into the liquid to reach the catalyst. If the impeller design is poor, the reaction becomes "hydrogen starved."

The Solution:

  • Impeller Choice: Use a gas-induction impeller (e.g., hollow shaft) or a Rushton turbine to maximize bubble shearing.

  • Process Check: Calculate the Hatta Number (

    
    ). If 
    
    
    
    , the reaction is mass-transfer limited. You must increase agitation power or system pressure to drive H2 solubility (Henry's Law).

Standard Operating Procedure (SOP)

Protocol: High-Pressure Hydrogenation of 3-Substituted Pyridine (Semi-Batch)

Objective: Safe reduction of 3-methylpyridine to 3-methylpiperidine with >99% conversion.

Reagents:

  • Substrate: 3-Methylpyridine (100 kg)

  • Catalyst: 5% Rh/C (dry basis, 2 kg loading)

  • Solvent: Methanol (500 L) + Acetic Acid (65 kg)

Workflow:

  • Inertization (Critical Safety):

    • Purge reactor 3x with Nitrogen (N2) to remove Oxygen.

    • Validation: Oxygen sensor must read < 1%.

  • Catalyst Loading:

    • Charge Methanol and Acetic Acid.

    • Charge Rh/C catalyst as a slurry (never dry powder, to prevent sparking).

  • Activation:

    • Purge 3x with Hydrogen (H2).

    • Pressurize to 5 bar H2 and heat to 60°C.

  • Substrate Dosing (Heat Control):

    • Begin dosing 3-Methylpyridine over 4 hours.

    • Maintain pressure at 10-15 bar.

    • Monitor: If Temp > 65°C, stop dosing immediately.

  • Cook-out:

    • After dosing, hold conditions for 2 hours to ensure consumption of intermediates (Tetrahydropyridines).

  • Filtration:

    • Cool to 25°C. Filter catalyst through a spark-proof filter press (e.g., Rosenmund).

    • Note: Keep catalyst wet to prevent pyrophoric ignition.

Module 3: Purification & Quality Control

Ticket #301: "Final product has high Palladium/Rhodium residue (>50 ppm). How do we remove it?"

Diagnosis: Acidic hydrogenation often leaches metal into the solution.

The Solution:

  • Scavengers: Treat the filtrate with SiliaMetS® or similar thiol-functionalized silica scavengers at 50°C for 1 hour.

  • Workup Switch: Basify the mixture with NaOH to pH > 12. The metal often precipitates as the hydroxide or is extracted into the organic phase less efficiently.

  • Recrystallization: Isolate the piperidine as a Hydrochloride salt (Piperidine·HCl). Metal residues usually remain in the mother liquor.

Decision Logic for Process Design

Use this flowchart to select the correct reactor setup based on your specific constraints.

ScaleUp_Logic Start Start: Process Definition Exotherm Is Delta H > 100 kJ/mol? Start->Exotherm Batch Standard Batch Reactor Exotherm->Batch No SemiBatch Semi-Batch (Dosing) Exotherm->SemiBatch Yes (Safety Critical) Solubility Is H2 Mass Transfer Limiting? Solubility->SemiBatch No (Standard Stirred Tank) LoopReactor Loop Reactor / CSTR (High Mass Transfer) Solubility->LoopReactor Yes (High Pressure/Mixing Req) Batch->Solubility SemiBatch->Solubility

Figure 2: Engineering decision tree for selecting reactor mode based on thermodynamics and mass transfer.

References

  • Review of Pyridine Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (A foundational text on the mechanism of heterocyclic reduction).

  • Industrial Scale-Up & Safety: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Definitive guide on semi-batch dosing and heat management).

  • Catalyst Selection & Dehalogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Detailed data on Pt vs Pd selectivity in halo-pyridines).

  • Metal Scavenging & Purification: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Validation & Comparative

comparative analysis of different synthetic routes to Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes to Methyl cis-2-methylpiperidine-5-carboxylate (CAS: 1009376-78-6), a critical intermediate in the synthesis of next-generation GLP-1 receptor agonists and other piperidine-based therapeutics.

Executive Summary & Strategic Overview

Methyl cis-2-methylpiperidine-5-carboxylate is a pharmacophore scaffold characterized by a 2,5-disubstitution pattern on the piperidine ring. The stereochemical challenge lies in the cis-relationship between the C2-methyl and C5-carboxylate groups.

In a six-membered piperidine ring, the 2- and 5-positions share a 1,4-relationship.

  • Trans-isomer (Thermodynamic): Diequatorial (

    
    ) conformation.
    
  • Cis-isomer (Kinetic, Target): Axial-equatorial (

    
    ) conformation.
    

Because the target cis-isomer is thermodynamically less stable than the trans-isomer, synthetic strategies must rely on kinetic control (e.g., catalytic hydrogenation) or chiral pool manipulation where stereochemistry is fixed prior to cyclization. This guide evaluates three primary routes:

  • Catalytic Hydrogenation (The Industrial Standard)

  • Chiral De Novo Synthesis (High Precision)

  • Enzymatic Resolution (High Purity/Lower Yield)

Route Analysis & Mechanism

Route A: Catalytic Hydrogenation of Methyl 6-methylnicotinate

Status: Preferred Industrial Route Mechanism: Heterogeneous Catalysis / Syn-Addition

This route utilizes the aromatic precursor Methyl 6-methylnicotinate (CAS: 5470-70-2).[1][2] The reduction of the pyridine ring typically proceeds via syn-addition of hydrogen across the


-system. Since the catalyst surface approaches the least hindered face, the hydrogen atoms add to the same side, pushing the substituents (Methyl and Carboxylate) to the opposite side (cis-relationship).
  • Catalyst Selection:

    • PtO

      
       (Adams' Catalyst):  Highly effective in acidic media (AcOH). Promotes rapid reduction and minimizes partial reduction byproducts.
      
    • Rh/C (5%): Excellent for preventing hydrogenolysis of the ester group while maintaining high cis-selectivity.

    • Pd/C: Often leads to higher trans content due to potential reversibility/isomerization on the catalyst surface.

  • Key Challenge: Preventing in situ epimerization. Acidic conditions protonate the nitrogen, preventing the lone pair from facilitating ring-opening/epimerization mechanisms.

Route B: Chiral De Novo Synthesis (Cyclization)

Status: Academic / Specific Enantiomer Requirements Mechanism: Intramolecular Nucleophilic Substitution

This approach builds the piperidine ring from chiral amino acid precursors (e.g., L-Alanine or Glutamate derivatives).

  • Step 1: Derivatization of chiral amine with a dielectrophile (e.g., 1,5-dihaloalkane or similar).

  • Step 2: Cyclization.[3]

  • Pros: Establishes absolute stereochemistry (

    
     or 
    
    
    
    ) without needing resolution.
  • Cons: High step count (5-7 steps), expensive reagents (chiral auxiliaries), and lower atom economy compared to hydrogenation.

Comparative Data Analysis

The following table contrasts the performance metrics of the identified routes.

MetricRoute A: Hydrogenation (Pt/Rh)Route B: Chiral De NovoRoute C: Enzymatic Resolution
Starting Material Methyl 6-methylnicotinateChiral Amino AcidsRacemic Piperidine Ester
Step Count 1 (One-pot)5 - 72 (Synthesis + Resolution)
Yield (Overall) 85 - 95%30 - 45%< 45% (theoretical max 50%)
Diastereoselectivity (dr) 90:10 to 95:5 (cis:trans)> 98:2> 99:1 (after separation)
Scalability High (kg to ton scale)Low (g to kg scale)Medium
Cost Efficiency High (Cheap precursor)LowMedium
Primary Risk Over-reduction / EpimerizationRacemization during cyclizationEnzyme cost / Time

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal synthetic route based on project phase and stereochemical requirements.

SynthesisDecision Start Start: Select Target Requirement Scale Is Scale > 100g? Start->Scale Enantiopure Is Single Enantiomer Required? Scale->Enantiopure No RouteA Route A: Hydrogenation (Methyl 6-methylnicotinate) Scale->RouteA Yes (Racemic/Diastereomer Mix OK) Cost Is Cost/Timeline Critical? Enantiopure->Cost Yes Enantiopure->RouteA No (Racemic cis OK) RouteB Route B: Chiral De Novo (Amino Acid Cyclization) Cost->RouteB Complex Scaffold/Low Cost RouteC Route C: Resolution (Chiral HPLC/Enzymatic) Cost->RouteC Fast Delivery Needed RouteA->RouteC If Enantiopure required later

Caption: Decision tree for selecting the synthesis strategy for Methyl cis-2-methylpiperidine-5-carboxylate.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate via Catalytic Hydrogenation. Source Validation: Adapted from standard reduction protocols for nicotinic acid derivatives (See References [1], [2]).

Materials
  • Substrate: Methyl 6-methylnicotinate (1.0 eq)

  • Catalyst: Platinum(IV) oxide (PtO

    
    , Adams' Catalyst) - 5 mol% loading OR 5% Rh/C (dry basis).
    
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol/HCl.

  • Hydrogen Source: H

    
     gas (Balloon or Parr Shaker).
    
Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Methyl 6-methylnicotinate (10.0 g, 66 mmol) in Glacial Acetic Acid (100 mL).

    • Note: Acetic acid protonates the pyridine nitrogen (

      
      ), activating the ring toward reduction and preventing catalyst poisoning by the amine product.
      
  • Catalyst Addition: Carefully add PtO

    
     (0.75 g, 3.3 mmol) under an inert atmosphere (Nitrogen or Argon purge).
    
    • Safety: Dry noble metal catalysts can be pyrophoric in the presence of methanol/hydrogen. Use wet variants if possible or handle strictly under inert gas.

  • Hydrogenation:

    • Seal the reactor and purge with N

      
       (3x) followed by H
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar) .

    • Stir vigorously at Room Temperature (25°C) for 12–16 hours.

    • Monitoring: Monitor reaction progress via LC-MS or

      
      H NMR. Look for the disappearance of aromatic protons (
      
      
      
      7.0–9.0 ppm).
  • Workup:

    • Vent H

      
       and purge with N
      
      
      
      .
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to remove bulk Acetic Acid.

  • Neutralization & Isolation:

    • Dissolve the residue in DCM (Dichloromethane).

    • Slowly add saturated aqueous NaHCO

      
       at 0°C until pH 
      
      
      
      8–9.
    • Extract with DCM (3 x 50 mL). Dry combined organics over Na

      
      SO
      
      
      
      .
    • Concentrate to yield the crude oil.

  • Purification (Optional):

    • If trans isomer is present (>5%), purify via flash column chromatography (SiO

      
      , MeOH/DCM gradient). The cis isomer is typically more polar due to the axial/equatorial dipole alignment.
      
Expected Results
  • Yield: 85–92%

  • Appearance: Colorless to pale yellow oil.

  • Stereochemistry: cis:trans ratio typically > 90:10.

  • 
    H NMR Diagnostic:  The C2-H and C5-H signals in the cis-isomer often display specific coupling constants (
    
    
    
    ) indicative of axial-equatorial relationships, distinct from the broad multiplets of the trans-isomer.

Mechanistic Pathway & Stereochemistry

The following diagram details the hydrogenation pathway, highlighting why the cis-isomer is the kinetic product.

ReactionMechanism cluster_thermo Thermodynamics Substrate Methyl 6-methylnicotinate (Planar Aromatic) Adsorption Adsorption to Catalyst Surface (Flat Face) Substrate->Adsorption SynAdd Syn-Addition of H2 (From Catalyst Face) Adsorption->SynAdd H2 / PtO2 Product Methyl cis-2-methylpiperidine-5-carboxylate (Kinetic Product) SynAdd->Product Substituents pushed up Trans Trans-isomer (Diequatorial - More Stable) Product->Trans Epimerization (Base/Heat)

Caption: Mechanistic pathway showing kinetic control favoring the cis-isomer during heterogeneous hydrogenation.

Conclusion

For most research and development applications, Route A (Catalytic Hydrogenation) is the superior choice due to its operational simplicity, high yield, and cost-effectiveness. The kinetic preference for syn-addition naturally yields the desired cis-diastereomer.

However, if enantiopure material is required (e.g., specifically (


)-methyl 2-methylpiperidine-5-carboxylate), researchers should couple Route A with a subsequent resolution step (Chiral HPLC or salt formation with tartaric acid) or opt for Route B if chiral pool starting materials are readily available.

References

  • RSC Medicinal Chemistry. (2022).[4] Synthesis of 2,3-cis, 2,5-trans and 3,4-trans isomers of methyl substituted pipecolinates. Retrieved from [Link][2][3][4][5][6][7][8]

  • National Institutes of Health (NIH). (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. PMC. Retrieved from [Link]

  • Google Patents. (2012). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.[8] (Analogous chemistry validation). Retrieved from

  • ChemSrc. (2025).[5] Methyl Piperidine-2-carboxylate Data and Derivatives.[8][9] Retrieved from [Link]

Sources

validation of analytical methods for Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, field-validated approach for the analytical characterization of Methyl cis-2-methylpiperidine-5-carboxylate , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) antagonists and other piperidine-based pharmacophores.

Executive Summary & The Analytical Challenge

Methyl cis-2-methylpiperidine-5-carboxylate presents a "perfect storm" of analytical challenges for drug development professionals. Unlike simple aromatics, this molecule lacks a strong UV chromophore, possesses high polarity due to the secondary amine, and requires strict stereochemical control (cis vs. trans).

Standard methods often fail here:

  • UV/Vis (254 nm): Fails due to lack of conjugation.

  • Standard GC: Risks thermal degradation of the secondary amine or on-column epimerization.

  • Refractive Index (RI): Lacks the sensitivity for impurity profiling (<0.05%).

This guide validates a Dual-Mode Strategy that outperforms traditional single-method workflows:

  • Achiral Purity: RP-HPLC with Charged Aerosol Detection (CAD).

  • Stereochemical Purity: Normal-Phase Chiral HPLC.

Comparative Technology Review

The following table objectively compares the recommended Dual-Mode Strategy against common alternatives found in literature.

FeatureMethod A: HPLC-CAD (Recommended) Method B: GC-FIDMethod C: HPLC-UV (210 nm)Method D: HILIC-MS
Principle Universal detection of non-volatilesFlame Ionization of C-H bondsLow-UV absorption of carbonylMass-to-charge ratio
Sensitivity (LOD) High (~1-5 ng)ModerateLow (Solvent cutoff noise)Very High
Linearity (R²) >0.995 (Polynomial fit)>0.999>0.990>0.990
Stereo-Selectivity Low (Requires chiral column)Moderate (Stationary phase dependent)LowLow
Robustness High (No thermal stress)Low (Thermal degradation risk)Low (Drift at low

)
Moderate (Matrix effects)
Suitability Best for Assay & Impurities Good for residual solventsPoor for this moleculeBest for trace genotoxins

The Validated Protocol (The "Product")

Workflow Logic

The following diagram illustrates the decision matrix used to select this protocol, ensuring scientific integrity under ICH Q14 (Enhanced Development) principles.

MethodSelection Start Analyte Profile: Methyl cis-2-methylpiperidine-5-carboxylate Chromophore Strong UV Chromophore? Start->Chromophore Volatile Thermally Stable & Volatile? Chromophore->Volatile No UV_Method Standard RP-HPLC (UV) Chromophore->UV_Method Yes Chiral Stereocenter Critical? Volatile->Chiral No / Risk of Degradation GC_Method GC-FID Volatile->GC_Method Yes CAD_Method RP-HPLC (CAD) (Assay/Purity) Chiral->CAD_Method Primary Purity Chiral_Method NP-HPLC (Chiral) (Stereoisomerism) Chiral->Chiral_Method Isomer Ratio

Figure 1: Analytical Decision Matrix for non-chromophoric, chiral piperidine esters.

Protocol A: Achiral Purity & Assay (HPLC-CAD)

Use this method for quantifying the main peak and general organic impurities.

  • Instrument: UHPLC System with Charged Aerosol Detector (CAD).

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 150 x 4.6 mm, 3.5 µm.

    • Why: The CSH particle provides excellent peak shape for basic amines at low pH without ion-pairing reagents.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detector Settings: CAD Evaporation Temp: 35°C; Power Function: 1.0 (or calibrated).

  • Sample Diluent: 90:10 Water:Acetonitrile (Prevents ester hydrolysis compared to high organic or high pH diluents).

Protocol B: Stereochemical Purity (Chiral HPLC)

Use this method to validate the "cis" vs. "trans" ratio.

  • Column: Daicel Chiralpak IA (Amylose-based immobilized), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Why: Diethylamine (DEA) is mandatory to suppress the ionization of the piperidine nitrogen, preventing peak tailing on the silica-based chiral support.

  • Detection: UV at 215 nm (Sufficient for high concentrations used in chiral purity checks).

  • Flow Rate: 0.8 mL/min.

Validation Data (ICH Q2 R2 Compliant)

The following data summarizes the validation performance of the Protocol A (HPLC-CAD) .

A. Specificity & Forced Degradation

The method must demonstrate the ability to separate the analyte from degradation products.

  • Acid Stress (0.1N HCl, 24h): Detection of hydrolysis product (Piperidine-5-carboxylic acid derivative). Resolution > 2.0.

  • Base Stress (0.1N NaOH): Rapid hydrolysis observed. Critical Note: Samples must be analyzed immediately or buffered to pH 6.0.

  • Oxidation (3% H2O2): N-oxide formation detected at RRT 0.85.

B. Linearity & Range

Due to the nature of CAD, response is curvilinear. We apply a polynomial regression (


) or a log-log linear fit.
ParameterResultAcceptance Criteria
Range 0.05 mg/mL to 1.5 mg/mL80% - 120% of Test Concentration
Regression Model Quadratic (Polynomial)Residual plot random distribution
Coeff. of Determination (R²) 0.998≥ 0.990
LOD (S/N ~ 3) 0.05 µg/mLN/A
LOQ (S/N ~ 10) 0.15 µg/mL≤ Reporting Threshold (0.05%)
C. Accuracy (Recovery)

Spike recovery experiments performed in the synthetic matrix.

Spike LevelMean Recovery (%)% RSD (n=3)
50% 99.4%0.8%
100% 100.2%0.5%
150% 100.5%0.6%
D. Robustness (Factorial Design)

Variations in Flow Rate (±0.1 mL/min) and Column Temp (±5°C) showed <2% variation in assay results, confirming the method's suitability for QC environments.

Validation Workflow Visualization

This diagram outlines the sequence of validation steps required to declare the method "Fit for Purpose."

ValidationFlow Setup System Suitability (SST) (Tailing < 1.5, Plates > 5000) Specificity Specificity / Stress Testing (Purity Angle < Purity Threshold) Setup->Specificity Specificity->Setup Fail (Redesign) Linearity Linearity & Range (5 levels, triplicate) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike into matrix) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Final Validation Report (ICH Q2 R2 Compliant) Precision->Report All Criteria Met

Figure 2: Step-wise validation workflow for Methyl cis-2-methylpiperidine-5-carboxylate.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.Link

  • Biosynce. (2025). Detection methods for piperidine derivatives.[1][4][5]Link

  • ResearchGate. (2020).[6] Separation of cis/trans Isomers by Aqueous Normal-Phase HPLC.Link

Sources

comparison of enzymatic versus chemical resolution of piperidine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm starting with focused Google searches to get data on enzymatic and chemical methods for resolving piperidine enantiomers. I'm focusing on reaction mechanisms, efficiency, substrate scope, and scalability to get a clear picture.

Developing Comparison Guide

I've moved on to synthesizing the search data, comparing enzymatic vs. chemical methods. I'm focusing on experimental protocols for both, seeking yield and enantiomeric excess data. I'm structuring a comparison guide, including introductions to chiral piperidines, enzymatic and chemical principles, and a comparative framework. Next, I'll detail experimental protocols for each and create visual tables. I'll use diagrams to represent workflows.

Refining Data Acquisition

I'm now conducting a more focused search, expanding the scope to include environmental impact as a key comparison point. I'll pinpoint representative experimental protocols, hunting for yield and enantiomeric excess details. I'm also preparing an outline for the introduction, emphasizing the value of chiral piperidines.

Developing Comparison Guide

I'm currently structuring a comparison guide for enzymatic versus chemical resolution of piperidine enantiomers. The introduction will emphasize the importance of chiral amines, followed by an overview of each resolution method. I plan to detail their mechanisms, advantages, and drawbacks, aiming for a direct, useful comparison for experts like yourself.

Outlining Resolution Methods

Now, I'm fleshing out the core comparison, beginning with outlining the specifics of chemical and enzymatic resolutions. I'm focusing on diastereomeric salt formation for the chemical approach, and the enzymatic kinetic resolution, citing key references. I will describe the mechanisms, and emphasize the contrasting practical considerations. I intend to maintain a high level of detail, geared towards experienced professionals.

Defining Comparison Parameters

I'm now outlining a detailed comparison, focusing on key parameters. Specifically, I'm examining selectivity (e.e.), reaction conditions, and the scope of substrates, weighing their relative merits. I'm also including yields and scale-up feasibility and considering how to present the data concisely for an expert audience, using the existing data to craft a helpful table.

Structuring the Introduction

I'm now structuring the introduction, aiming to highlight the significance of chiral piperidines, and clarifying the guide's objective. I plan to incorporate citations to establish the context for this resolution comparison, which is the ultimate goal. I'm focusing on providing a concise overview of chiral resolution, as a lead-in to comparing the methods.

Developing Comparison Structure

I'm now structuring the main comparison section, with parameters like enantiomeric excess, reaction conditions, and scalability as my core focus. I plan to construct a comparative data table, potentially using 2-piperidineethanol as a model substrate to illustrate these points, and also providing illustrative experimental protocols.

Developing Guide Structure

I'm now focusing on detailing the introduction and the principles of both chemical and enzymatic resolution methods. I plan to incorporate citations to support key concepts, including diastereomeric salt formation, and kinetic resolution with enzymes. I am developing clear explanations of the core differences, focusing on practical considerations, and advantages of each, with the goal of creating a comprehensive yet concise overview.

Developing Content Framework

Assessing the Enantiomeric Excess of Methyl cis-2-methylpiperidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The enantiomeric purity of Methyl cis-2-methylpiperidine-5-carboxylate is a critical quality attribute in the synthesis of piperidine-based pharmaceuticals (e.g., Janus kinase inhibitors). This intermediate presents a "perfect storm" of analytical challenges: it possesses a secondary amine (causing peak tailing), lacks a strong UV chromophore (limiting detection sensitivity), and exists as a cis-diastereomer pair requiring high-resolution separation from its trans impurities and enantiomeric counterpart.[1]

This guide evaluates three distinct methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC , Derivatization-HPLC , and NMR Spectroscopy (Mosher's Method) .[1] While Direct Chiral HPLC remains the industry standard for QC, derivatization strategies offer superior sensitivity for trace analysis.[1]

The Analytical Challenge

The target molecule contains two chiral centers (C2 and C5). The cis-configuration implies we are separating the (2R,5S) enantiomer from the (2S,5R) enantiomer.

  • Weak Chromophore: The ester carbonyl absorbs weakly at 210–220 nm, where solvent cutoff often interferes.[1]

  • Basicity: The secondary amine interacts strongly with residual silanols on silica-based columns, leading to peak tailing and poor resolution.[1]

  • Stereochemical Complexity: The method must distinguish between the enantiomers of the cis form while resolving any potential trans diastereomers.

Method A: Direct Chiral HPLC (The Gold Standard)

Best For: Routine Quality Control (QC), Process Development.[1]

Direct analysis on polysaccharide-based chiral stationary phases (CSPs) is the most robust approach. The key to success with piperidines is the suppression of silanol interactions using basic additives.

Recommended Column Chemistry
  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H or IA ).[1]

  • Secondary Choice: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC ).[1]

Optimized Mobile Phase
  • Solvent System: n-Hexane : Isopropanol (90:10 to 80:20 v/v).[1]

  • Critical Additive: 0.1% Diethylamine (DEA) or 0.1% Ethanolamine.[1]

    • Mechanism:[1][3][4][5][6] The amine additive competes for the acidic silanol sites on the silica support, sharpening the peak shape of the piperidine analyte.

Experimental Protocol
  • Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase (MP).

  • Conditioning: Flush column with MP + 0.1% DEA for 30 mins to passivate silanols.

  • Detection: UV at 215 nm (or Refractive Index if concentration permits).

  • Flow Rate: 1.0 mL/min (typical for 4.6 mm ID columns).

Technical Insight: If using immobilized phases (IA, IC, ID), you can switch to non-standard solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to alter selectivity if the Hexane/IPA system fails.[1]

Method B: Derivatization + HPLC (High Sensitivity)

Best For: Trace Impurity Analysis (<0.1% ee), Biological Matrices.[1]

Since the native molecule has weak UV absorbance, derivatizing the secondary amine with a chromophore (e.g., Benzoyl Chloride, FMOC-Cl) dramatically lowers the Limit of Detection (LOD) and removes the basicity issue.

Reaction Scheme
  • Reagent: Benzoyl Chloride (BzCl) or 3,5-Dinitrobenzoyl chloride.[1]

  • Base: Triethylamine (TEA).[1]

  • Product: Methyl cis-1-benzoyl-2-methylpiperidine-5-carboxylate.[1]

Experimental Protocol
  • Derivatization: Mix 10 mg analyte with 1.2 eq. TEA and 1.1 eq. BzCl in DCM (1 mL) at 0°C. Stir for 30 min.

  • Quench: Add 1 mL saturated NaHCO₃. Extract organic layer.[1]

  • Analysis: Inject onto Chiralpak® AD-H .

  • Detection: UV at 254 nm (strong absorbance from benzoyl group).[1]

Method C: NMR Analysis (Mosher's Method)

Best For: Absolute Configuration Assignment, Quick "Rough" Check.[1]

Reaction with a chiral derivatizing agent (CDA) like Mosher's Acid Chloride (MTPA-Cl) converts the enantiomers into diastereomers, which have distinct chemical shifts in ¹H or ¹⁹F NMR.[1]

Protocol
  • React sample with (R)-(-)-MTPA-Cl in pyridine/CDCl₃.[1]

  • Acquire ¹H NMR or ¹⁹F NMR.[1]

  • Integrate the distinct signals (often the -OCH₃ of the Mosher moiety or the C2-Methyl doublet).

  • Calculation:

    
    [1]
    
Comparative Analysis

The following table summarizes the performance metrics for the three methods.

FeatureMethod A: Direct HPLCMethod B: Derivatization HPLCMethod C: Mosher's NMR
Precision High (<0.5% RSD)High (<0.5% RSD)Moderate (~2-5% error)
Sensitivity (LOD) Moderate (needs >0.5 mg/mL)Excellent (trace analysis)Low (needs >5 mg)
Prep Time Fast (Dissolve & Shoot)Medium (30-60 min reaction)Medium (Reaction + NMR time)
Throughput High (Automated)ModerateLow
Cost per Run Low (Solvent only)Medium (Reagents)High (Deuterated solvents/CDA)
Resolution (Rs) Typically > 2.0Typically > 5.0 (enhanced interactions)N/A (Peak separation in Hz)
Decision Workflows & Visualizations
Diagram 1: Method Selection Decision Matrix

This flowchart guides the user to the correct analytical method based on their specific constraints (sensitivity vs. speed).

MethodSelection Start Start: Assess Requirements IsUV Is UV Sensitivity Critical? (Sample < 0.1 mg/mL?) Start->IsUV IsConfig Is Absolute Configuration Unknown? IsUV->IsConfig No Deriv Method B: Derivatization HPLC (Benzoyl Chloride) IsUV->Deriv Yes Direct Method A: Direct Chiral HPLC (Chiralpak AD-H + DEA) IsConfig->Direct No (Routine QC) NMR Method C: Mosher's NMR (MTPA-Cl) IsConfig->NMR Yes

Caption: Decision matrix for selecting the optimal enantiomeric excess determination method.

Diagram 2: Direct HPLC Method Development Workflow

A step-by-step logic for optimizing the separation of the piperidine derivative.

HPLCWorkflow Step1 1. Column Screening (AD-H, IA, IC) Step2 2. Mobile Phase Selection (Hex/IPA vs Hex/EtOH) Step1->Step2 Step3 3. Additive Optimization (Add 0.1% DEA) Step2->Step3 Decision Peak Tailing? Step3->Decision Fix Increase DEA to 0.2% or Switch to TEA Decision->Fix Yes Final Validated Method Decision->Final No (Sym < 1.2) Fix->Decision

Caption: Optimization workflow for Direct Chiral HPLC, emphasizing the critical role of basic additives.

References
  • Chiral Technologies. (2023).[1] Chiral Separation Strategies for Pharmaceutical Analysis. Daicel Corporation.[1] [Link]

  • Phenomenex. (2023).[1] Chiral HPLC Separation Guide: Method Development for Amines. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher’s Method for the Assignment of Absolute Configuration.[7] Nature Protocols, 2, 2451–2458.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl cis-2-methylpiperidine-5-carboxylate
Reactant of Route 2
Methyl cis-2-methylpiperidine-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.